Naloxone
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14-,17+,18+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHSEJADLWPNLE-GRGSLBFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
357-08-4 (hydrochloride) | |
| Record name | Naloxone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023349 | |
| Record name | Naloxone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Naloxone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, Soluble in chloroform; practically insoluble in petroleum ether, 5.64e+00 g/L | |
| Record name | Naloxone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01183 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NALOXONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3279 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Naloxone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
3-O-allylnaloxone, 10alpha-hydroxynaloxone, 10beta-hydroxynaloxone, 2,2'-binaloxone, For more Impurities (Complete) data for NALOXONE (7 total), please visit the HSDB record page. | |
| Record name | NALOXONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3279 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ethyl acetate | |
CAS No. |
465-65-6 | |
| Record name | Naloxone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=465-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naloxone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naloxone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01183 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | naloxone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70413 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naloxone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naloxone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NALOXONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36B82AMQ7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NALOXONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3279 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Naloxone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178 °C, MP: 184 °C (Lewistein), 177-178 °C (Sankyo Co), Crystals from ethanol and ether. Soluble in water, dilute acids, stong alkali; slightly soluble in alcohol; practically insoluble in ether, chloroform. MP: 200-205 °C /Naloxone hydrochloride/, 200 - 205 °C | |
| Record name | Naloxone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01183 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NALOXONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3279 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Naloxone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanistic Elucidation of Naloxone S Pharmacological Actions
Opioid Receptor Competitive Antagonism
Naloxone is a non-selective and competitive opioid receptor antagonist. Its primary mechanism involves competing with opioid agonists for the same binding sites on opioid receptors, effectively preventing the agonists from exerting their effects hhs.govwikipedia.orgacs.orgpainphysicianjournal.commsdmanuals.com. This competitive binding leads to the displacement of opioids from the receptors, thereby reversing central nervous system and respiratory depression caused by opioid overdose wikipedia.org.
Mu-Opioid Receptor (MOR) Binding Dynamics and Displacement Efficacy
This compound exhibits its highest affinity for the mu-opioid receptor (MOR) hhs.govpainphysicianjournal.comnih.govbiorxiv.org. Studies have shown that this compound preferentially interacts with μ binding sites, with reported dissociation constants (KD) as low as 3.9 nM in expressed mammalian opioid receptors nih.gov. The high affinity of this compound for MOR allows it to effectively displace various opioid agonists, including potent synthetic opioids like fentanyl, from the receptor acs.orgbinasss.sa.cr. For instance, a single intravenous administration of this compound can achieve significant brain MOR blockade, reaching approximately 80% at 5 minutes post-administration wikipedia.org. The displacement efficacy is rapid, with studies indicating that this compound can displace radiolabeled carfentanil, a high-affinity opioid, from MOR, achieving over 90% receptor occupancy within 5 minutes binasss.sa.cr.
The binding dynamics of this compound at the MOR involve a rapid association and dissociation, though its duration of action can be shorter than that of some potent opioids, necessitating repeat dosing in certain scenarios hhs.govbinasss.sa.cr.
Here is a table summarizing this compound's binding affinities to opioid receptors:
| Receptor Subtype | KD (nM) | Reference |
| Mu (MOR) | 3.9 | nih.gov |
| Kappa (KOR) | 16 | nih.gov |
| Delta (DOR) | 95 | nih.gov |
Delta-Opioid Receptor (DOR) and Kappa-Opioid Receptor (KOR) Interactions and Affinities
While this compound demonstrates the highest affinity for MOR, it also possesses significant affinity for kappa-opioid receptors (KOR) and a lesser affinity for delta-opioid receptors (DOR) painphysicianjournal.comnih.govbiorxiv.org. Reported KD values for this compound are approximately 16 nM for KOR and 95 nM for DOR in expressed mammalian opioid receptors nih.gov. This non-selective binding profile across μ, κ, and δ opioid receptors contributes to its broad antagonistic effects against various opioids hhs.govnih.govbiorxiv.org. This compound has negligible affinity for the nociceptin (B549756)/orphanin FQ (N/OFQ) receptor, which is structurally related but pharmacologically distinct from the classical opioid receptors guidetopharmacology.org.
Allosteric Modulation of Opioid Receptors by this compound and Related Compounds
While this compound primarily acts as an orthosteric competitive antagonist, recent research indicates that its interaction with opioid receptors can also involve allosteric mechanisms, particularly in the context of negative allosteric modulation (NAMs). Some studies have identified NAM compounds that bind to a site on the extracellular vestibule of the mu-opioid receptor (MOR), proximal to the this compound binding site biorxiv.orgnih.govresearchgate.net. These NAMs can enhance the affinity of this compound for MOR and work cooperatively with it to potently block opioid agonist signaling biorxiv.orgnih.govresearchgate.net. This suggests that this compound's efficacy might be influenced or augmented by allosteric interactions, although this compound itself is not typically classified as an allosteric modulator but rather an orthosteric ligand whose binding can be allosterically modulated by other compounds.
Inverse Agonism and Constitutive Receptor Activity Modulation
This compound is generally considered a competitive antagonist with little or no agonistic activity when administered to individuals who have not recently received opiates hhs.gov. However, under certain conditions, particularly in the presence of constitutive receptor activity or in opioid-dependent states, this compound can exhibit inverse agonist properties biorxiv.orgnih.govmdpi.comoup.comdrugbank.com.
Constitutive receptor activity refers to the ability of G-protein coupled receptors (GPCRs), including opioid receptors, to signal in the absence of an activating ligand mdpi.comoup.comumich.edu. Chronic exposure to opioid agonists can increase the constitutive signaling activity of μ, δ, and κ opioid receptors nih.govmdpi.comresearchgate.net. In such opioid-dependent states, this compound and naltrexone (B1662487), which typically act as neutral antagonists under opioid-naive conditions, can turn into inverse agonists at the elevated basal MOR-μ* state mdpi.com. As an inverse agonist, this compound not only blocks the effects of exogenous opioids but also reduces the basal, ligand-independent activity of the opioid receptors nih.govoup.com. This reduction in constitutive activity is believed to contribute to the precipitation of withdrawal symptoms in opioid-dependent individuals nih.govresearchgate.net.
Molecular Basis of this compound-Receptor Interaction and Conformational Changes
The interaction of this compound with opioid receptors, particularly the MOR, involves specific molecular recognition and induces conformational changes in the receptor. Opioid receptors are Class A G-protein coupled receptors (GPCRs) composed of seven transmembrane (TM) helices acs.orgescholarship.org. The binding of ligands like this compound occurs within a deep extracellular binding pocket nih.gov.
Molecular dynamics simulations have revealed that despite structural similarities to agonists like morphine, this compound interacts differently with the MOR binding pocket nih.gov. While morphine can continuously flip deeper into the pocket, this compound's allyl group conflicts with several residues of MOR, preventing it from penetrating as deeply nih.gov. This differential binding conformation is critical to its antagonistic effect. Key residues, such as I322, have been identified as crucial for distinguishing between agonist and antagonist binding; mutation of I322 has been shown to transform this compound from an inhibitor into an agonist of MOR, suggesting that deep pocket binding is essential for agonistic effects nih.gov.
Upon binding, this compound stabilizes the receptor in an inactive conformation, preventing the conformational changes necessary for G-protein coupling and subsequent signaling activated by agonists acs.orgescholarship.orgnih.gov. Specifically, this compound binding distinguishes the MOR from a pre-activated state capable of G-protein binding, indicating that it stabilizes a distinct inactive conformation of the receptor nih.gov. This stabilization of an inactive state is fundamental to its ability to competitively antagonize opioid effects.
Pharmacokinetic and Pharmacodynamic Investigations of Naloxone
Pharmacokinetic Profiles of Naloxone
This compound exhibits distinct pharmacokinetic profiles depending on the route of administration, influencing its bioavailability, absorption kinetics, distribution, and metabolism. Its rapid elimination, with a half-life typically ranging from 60 to 120 minutes in adults, is attributed to high clearance nih.govpfizer.com.
Comparative Bioavailability and Absorption Kinetics Across Administration Modalities
The bioavailability and absorption kinetics of this compound vary significantly across different administration routes, impacting the speed and extent of systemic exposure.
Intranasal (IN) this compound is rapidly absorbed into the bloodstream from the nasal mucosa, with peak plasma concentrations (Cmax) typically reached within 15 to 30 minutes nih.govnih.govntnu.no. Studies on concentrated intranasal formulations indicate Cmax values ranging from 1.83 ng/mL (for 2 mg IN) to 4.33 ng/mL (for 4 mg IN), with dose-proportional increases in plasma concentrations nih.gov. For an 8 mg dose of nasal this compound, Cmax can reach 12.3-12.8 ng/mL with a Tmax of 0.25 hours, and an AUC of 16.7-19.0 h*ng/mL drugbank.com. The bioavailability of intranasal this compound is reported to be approximately 42-50.8% compared to intravenous administration drugbank.comntnu.nopagepressjournals.orgresearchgate.net. Half of the maximum observed concentration (T50%) can be reached within 8 minutes, and the maximum concentration (Tmax) within 20 minutes of IN administration kcl.ac.uk. This rapid absorption profile suggests its suitability for the reversal of overdoses from short-acting opioids kcl.ac.uk.
Table 1: Intranasal this compound Pharmacokinetic Parameters (Selected Studies)
| Administration Route | Dose (mg) | Cmax (ng/mL) | Tmax (min) | Bioavailability (%) | Reference |
| Intranasal | 2 | 1.83 (±0.70) | 15-80 (median 25) | - | nih.gov |
| Intranasal | 4 | 4.33 (±3.24) | 12-100 (median 15) | - | nih.gov |
| Intranasal | 8 | 12.3-12.8 | 15 | 42-47 | drugbank.com |
| Intranasal | 2 | 4.24 (±1.48) | 16 | 47.1 | ntnu.no |
Intravenous (IV) administration of this compound leads to a very rapid onset of action, with effects beginning within one to two minutes hhs.govwikipedia.orgnih.gov. A 2 mg intravenous dose can reach a Cmax of 26.2 ng/mL with an AUC of 12.8 hng/mL drugbank.com. The mean serum half-life following IV administration is approximately 37.0 to 120 minutes nih.govpfizer.comavma.org. Intramuscular (IM) administration typically results in an onset of action within three to five minutes drugbank.comhhs.govwikipedia.org. A 0.4 mg intramuscular dose reaches a Cmax of 0.876-0.910 ng/mL with a Tmax of 0.25 hours and an AUC of 1.94-1.95 hng/mL drugbank.com. The mean half-life for intramuscular administration is reported to be around 1.4 hours drugbank.com. While intranasal this compound can achieve higher plasma concentrations than intramuscular doses, its absorption is generally slower, and peak times are longer pagepressjournals.orgresearchgate.net. However, comparisons suggest that 2 mg intramuscular and 4 mg intranasal formulations can provide similar systemic exposure levels in healthy subjects auctoresonline.org. A 5 mg intramuscular dose has been shown to result in higher and more rapid systemic exposure compared to 2 mg IM and 4 mg IN formulations auctoresonline.org.
Table 2: Intramuscular and Intravenous this compound Pharmacokinetic Parameters
| Administration Route | Dose (mg) | Cmax (ng/mL) | Tmax (hours) | AUC (h*ng/mL) | Half-life (hours) | Reference |
| Intramuscular | 0.4 | 0.876-0.910 | 0.25 | 1.94-1.95 | 1.4 | drugbank.com |
| Intravenous | 2 | 26.2 | - | 12.8 | 1.2 | drugbank.com |
| Intravenous | 1 | 9.64 | - | 1.70 (AUC30) | - | kcl.ac.uk |
Subcutaneous (SC) administration of this compound has been utilized, though pharmacokinetic data are less extensively documented in readily available literature compared to other routes nih.gov. The onset of action for subcutaneous administration is typically within 2 to 5 minutes hhs.gov. The American Academy of Pediatrics, however, has expressed concerns regarding unpredictable absorption with subcutaneous administration in neonates pfizer.comwikipedia.org.
Tissue Distribution and Central Nervous System Penetration
This compound is extensively distributed throughout the body and rapidly distributes into tissues drugbank.commims.com. It readily crosses the blood-brain barrier (BBB) and the placenta drugbank.comnih.govmims.comresearchgate.net. Studies indicate that this compound enters the brain more rapidly than some other opioids, with a significant portion entering within the first fifteen minutes researchgate.netresearchgate.net. The volume of distribution for this compound is approximately 200 L drugbank.com. This compound is about 45% bound to albumin, with additional binding to other proteins drugbank.com. Its ability to penetrate the central nervous system (CNS) is crucial for its therapeutic effect as an opioid antagonist, as it needs to block approximately 50% of µ-opioid receptors in the brain to reverse opioid overdose effects nih.gov.
Hepatic Metabolism and Metabolite Characterization (e.g., This compound-3-glucuronide (B1512897) Activity)
This compound undergoes rapid hepatic metabolism, primarily through glucuronide conjugation nih.govpfizer.comhhs.govmims.comaddictionresource.comeuropa.eu. The major metabolite formed is this compound-3-glucuronide (N3G) nih.govpfizer.comhhs.govmims.comaddictionresource.comeuropa.eu. This metabolite is considered pharmacologically inactive nih.govhhs.gov. Minor metabolites are also formed through N-dealkylation (e.g., noroxymorphone) and reduction of the 6-keto group (e.g., naloxol) nih.govdrugbank.comhhs.gov. Following oral or intravenous administration, 25-40% of the drug is excreted as metabolites in the urine within 6 hours, about 50% within 24 hours, and 60-70% within 72 hours drugbank.compfizer.comhhs.govaddictionresource.com. Studies have shown that N3G formation is rapid, with mean time to maximum concentration (Tmax) of N3G observed at 9.4 minutes and 17 minutes after intravenous bolus doses of 1.0 mg and 0.4 mg, respectively, in healthy volunteers nih.gov.
Table 3: this compound Metabolism and Excretion
| Metabolic Pathway | Major Metabolite | Activity | Excretion Route | Excretion Percentage (within 6 hours) | Reference |
| Glucuronidation | This compound-3-glucuronide | Inactive | Urine | 25-40% | nih.govdrugbank.compfizer.comhhs.govaddictionresource.comeuropa.eu |
| N-dealkylation | Noroxymorphone (B159341) | - | Urine | - | nih.govdrugbank.com |
| 6-keto reduction | Naloxol | - | Urine | - | drugbank.com |
Elimination Pathways and Half-Life Variability
The following table summarizes key pharmacokinetic parameters of this compound:
| Parameter | Value (Range) | Route of Administration | Source |
| Elimination Half-Life (t½) | 60-120 minutes | IV, IM, IN | nih.govnih.govresearchgate.net |
| Mean Terminal Elimination Half-Life | 73-85 minutes | IV, IM, IN | ntnu.no |
| Time to Maximum Concentration (Tmax) | 2 minutes (IV) | IV | pfizer.com |
| 5 minutes (IM) | IM | wikipedia.org | |
| 10 minutes (Nasal Spray) | IN | wikipedia.org | |
| 15-30 minutes (IN) | IN | nih.govresearchgate.net | |
| Bioavailability | <3% (Oral) | Oral | mims.com |
| 43-54% (Intranasal) | IN | wikipedia.org | |
| 50% (Intranasal) | IN | nih.govnih.govresearchgate.net | |
| 98% (Intramuscular/Subcutaneous) | IM, SC | wikipedia.org | |
| Volume of Distribution | 200 L (early studies) | - | nih.gov |
| 482 L (more recent) | - | nih.gov | |
| Total Clearance | 2000 ml/min (early studies) | - | nih.gov |
| 3656 ml/min (more recent) | - | nih.gov |
Pharmacodynamic Responses to this compound
This compound prevents or reverses the effects of opioids including respiratory depression, sedation, and hypotensive effects. pfizer.com It can also reverse the psychotomimetic and dysphoric effects of opioid agonist-antagonists like pentazocine (B1679294). pfizer.com this compound is a pure opioid antagonist, exhibiting virtually no pharmacological activity when administered in typical doses in the absence of opioids. pfizer.com
Quantitative Receptor Occupancy and Functional Antagonism
In competitive antagonism, this compound forms short-lasting bonds with the receptor, and a steady state among the agonist, antagonist, and receptor is reached. This antagonism can be overcome by increasing the concentration of the opioid agonist. msdmanuals.com For example, this compound blocks morphine's effects, but this competitive antagonism can be overcome by administering more morphine. msdmanuals.com
This compound is effective in reversing opioid-induced respiratory and central nervous system (CNS) depression. pharmacyjoe.com The degree of reversal is dose-dependent. For instance, 0.8 mg of intravenous this compound has been shown to fully reverse 10 mg of morphine-induced depression of the ventilatory response to inhaled carbon dioxide. binasss.sa.cr However, the speed of reversal (Δ ventilation per time unit) does not necessarily change with increasing this compound dose, although a greater return of minute ventilation is observed. binasss.sa.cr
The effectiveness of this compound in reversing respiratory depression can be complicated by the properties of the opioid agonist. For example, buprenorphine, a partial agonist at the μ-opioid receptor with slow receptor kinetics, requires higher doses of this compound for reversal, and the effect may be delayed. binasss.sa.crnih.gov While 1 mg IV this compound had little effect on buprenorphine-induced respiratory depression, 5 mg and 10 mg doses reversed it, with the larger dose showing a greater degree of reversal, though the maximum effect was not reached until 3 hours post-administration. nih.gov This contrasts sharply with the rapid (2-3 minute) reversal seen with most other opioids. nih.gov
The onset of action for this compound is rapid, typically within two minutes when administered intravenously, five minutes intramuscularly, and ten minutes via nasal spray. pfizer.comwikipedia.org The duration of action is dependent on the dose and route of administration, generally lasting 30 to 90 minutes. pfizer.comwikipedia.org
For instance, a 0.4 mg IV dose of this compound reversed morphine-induced sedation within 2 minutes, but the effects of morphine began to return after 15-30 minutes, with subjects returning to pre-naloxone sedation levels within 45 minutes. nih.gov Surgical patients who received high-dose morphine often required additional IV this compound doses between 30 and 90 minutes after the initial reversal. nih.gov
Studies comparing different routes of administration have shown that while onset of reversal of fentanyl-induced respiratory depression occurred within the first five minutes for IM nalmefene, IM this compound (2 mg), and IN this compound (4 mg), the onset was earlier for IM routes compared to IN this compound. purduepharma.com
Factors Influencing Pharmacodynamic Variability (e.g., Opioid Agonist Properties, Individual Physiology)
Several factors contribute to the variability in this compound's pharmacodynamic response:
Opioid Agonist Properties: The characteristics of the opioid agonist, such as its dissociation rate from the MOR receptor and its potency, significantly influence this compound's effectiveness. nih.govnih.gov Opioids with higher affinity and slower dissociation rates from opioid receptors, like buprenorphine, are more challenging to reverse and may require higher or continuous this compound infusions. binasss.sa.crnih.govpurduepharma.com Similarly, high-dose fentanyl and its analogs may require higher or titrated doses of this compound. nih.govbinasss.sa.crnih.gov
Individual Physiology: The constitution of the individual receiving this compound also plays a role. nih.govnih.gov For example, patients with underlying pulmonary disease (e.g., emphysema or chronic bronchitis) are more susceptible to opioid-induced respiratory depression. europa.eu Advancing age is another factor, as older patients may exhibit increased potency to fentanyl congeners, necessitating dosage adjustments due to pharmacodynamic differences. nysora.com The presence of severe hypoxia can prevent the reversal of respiratory rhythmic neuronal activity, making any antidote, including this compound, ineffective in cases of severe hypoxia, highlighting the importance of ventilatory support. binasss.sa.cr
Opioid Dependence: In individuals with opioid dependence, this compound administration can precipitate opioid withdrawal symptoms within minutes, with severity and duration related to the this compound dose and the degree and type of opioid dependence. pfizer.com
Methodological Approaches for Pharmacodynamic Assessment (e.g., Pupillometry, CO2-Response Curves)
Pharmacodynamic assessment of this compound's effects utilizes various methodologies to objectively quantify opioid antagonism:
Pupillometry: Opioids cause miosis (pupil constriction), and pupillometry provides an objective measure of opioid pharmacological effects. wikipedia.orgoup.commass.gov By measuring pupil diameter changes, researchers can assess the reversal of opioid-induced miosis by this compound. mass.govresearchgate.net Studies have shown that this compound produces dose- and concentration-dependent μ-opioid receptor occupancy, which correlates with the blockade of opioid-induced effects, including pupillary changes. oup.com
CO2-Response Curves (Ventilatory Response to CO2): Opioids depress the ventilatory response to carbon dioxide. binasss.sa.creuropa.eunih.gov Measuring the CO2-response curve, which plots minute ventilation against end-tidal carbon dioxide partial pressure, is a biomarker for opioid effect on the ventilatory control system. binasss.sa.crnih.gov this compound's ability to shift this curve back towards normal, indicating reversal of respiratory depression, is a key pharmacodynamic assessment. binasss.sa.crnih.gov
Minute Ventilation Measurement: Direct measurement of minute ventilation using techniques like pneumotachography is employed to assess respiratory depression and its reversal by this compound. nih.gov
Positron Emission Tomography (PET): PET imaging with radioligands (e.g., [11C]carfentanil) is used to directly quantify μ-opioid receptor occupancy in the brain following this compound administration, providing insights into the extent and time course of receptor blockade. nih.govwikipedia.org
Clinical Efficacy and Effectiveness Studies of Naloxone in Opioid Overdose Reversal
Comparative Efficacy Against Diverse Opioid Agonists
Naloxone's effectiveness varies depending on the pharmacokinetics and pharmacodynamics of the specific opioid involved in the overdose. binasss.sa.cr
Reversal of Conventional Opioid-Induced Respiratory and Central Nervous System Depression
This compound effectively reverses respiratory and central nervous system (CNS) depression induced by conventional opioids such as morphine and heroin. prenoxadinjection.comnih.gov For instance, 0.8 mg of intravenous (IV) this compound has been shown to fully reverse morphine-induced depression of the ventilatory response to inhaled carbon dioxide. binasss.sa.cr Studies have reported high rates of successful reversal (75-100%) following this compound administration by laypersons in out-of-hospital settings for general opioid overdoses. nih.gov In cases attributed solely to heroin, which has a shorter duration of effect, no deaths were reported among 1069 overdoses in one analysis. nih.gov
Table 1: Efficacy of this compound in Reversing Conventional Opioid Overdose Symptoms
| Opioid Type | Target Symptom | This compound Efficacy | Response Time | Source |
| Morphine | Respiratory Depression | Full Reversal (0.8 mg IV) | Rapid binasss.sa.cr | binasss.sa.cr |
| Heroin | Opioid Toxicity, Respiratory Depression | High (75-100% in layperson use) | 3.4 minutes (intranasal) bexar.org | nih.govbexar.org |
| General Opioids | Opioid Toxicity, Respiratory Depression | 75-100% (layperson use) | - | nih.gov |
Efficacy Against High-Potency Synthetic Opioids and Analogues (e.g., Fentanyl)
The rise of highly potent synthetic opioids, such as fentanyl and its analogues (e.g., carfentanil), presents unique challenges for overdose reversal. ohtn.on.cadea.gov this compound is effective against fentanyl and its analogues, though higher or repeated doses may be necessary due to their potency and pharmacokinetics. nih.govcdc.govacmt.netny.govnews-medical.net Fentanyl's high lipophilicity leads to a rapid onset of respiratory depression, but its extensive redistribution can result in a shorter duration of action when given intravenously. nih.gov However, the problem arises because this compound's duration of effect (approximately 2 hours) is shorter than that of fentanyl (which can stay in the bloodstream for up to 8 hours), increasing the risk of re-narcotization. nih.govwashu.edu
Studies indicate that standard intramuscular or intranasal doses of this compound are sufficient to reverse most fentanyl overdoses. news-medical.net However, for more potent fentanyl analogues like carfentanil, more than two doses of this compound might be required. dea.govnews-medical.net Despite its high affinity for opioid receptors, this compound can block a sufficient percentage of receptors (e.g., 80.6% for carfentanil at 5 minutes with 2 mg IV this compound) to restore ventilation, which is the primary clinical goal. acmt.net Research also suggests that the rate of reversal for high-affinity opioids, while possible, can be relatively slow, with peak effect after 25 minutes, and increasing the this compound dose does not significantly increase the speed of reversal, though it can achieve greater reversal. binasss.sa.cr
Table 2: this compound Efficacy Against High-Potency Synthetic Opioids
| Opioid Type | Reversal Efficacy | Considerations | Source |
| Fentanyl | Effective, often requires higher/repeated doses | Shorter duration of action of this compound compared to fentanyl; risk of re-narcotization. | nih.govcdc.govacmt.netny.govnews-medical.netwashu.edu |
| Carfentanil | Effective, may require multiple, high doses | Extremely difficult to treat; effective reversal not guaranteed with normal doses. | dea.govnews-medical.netfrontiersin.org |
Effectiveness in Overdoses Involving Partial Opioid Agonists (e.g., Buprenorphine) and Long-Acting Opioids (e.g., Methadone)
This compound's effectiveness in reversing overdoses involving partial opioid agonists like buprenorphine and long-acting opioids such as methadone can be more complex. nih.govnih.govbinasss.sa.crsps.nhs.ukchangegrowlive.org
For buprenorphine, higher doses of this compound are often required, and the reversal of respiratory depression can be delayed and incomplete. nih.govnih.govbinasss.sa.crmedscape.com For example, a study found that 1 mg IV this compound had little effect on buprenorphine-induced respiratory depression, but 5 mg and 10 mg doses reversed it, with the larger dose showing a greater effect. nih.gov This reversal was delayed, reaching maximum effect up to 3 hours after this compound administration, contrasting sharply with the rapid (2-3 minutes) reversal seen with most other opioids. nih.gov Some studies suggest that complete reversal of low-dose buprenorphine-induced respiratory depression may require a continuous infusion of this compound. binasss.sa.crmedscape.com However, there are reports that very high doses of this compound might even lose efficacy with buprenorphine. nih.gov
In the case of long-acting opioids like methadone, the shorter half-life of this compound (approximately 1 hour) compared to methadone's prolonged effects poses a risk of inadequate response or re-narcotization after a single dose. nih.govnih.govsps.nhs.uk Therefore, repeated administration or continuous IV infusions of this compound are often necessary to prevent the recurrence of respiratory depression. nih.govnih.govsps.nhs.uk A study comparing buprenorphine and this compound in methadone-poisoned opioid-dependent patients found that while this compound was effective, it often required very high titrated doses and prolonged infusions, leading to delayed response times. springermedizin.de Buprenorphine, a partial agonist, showed more consistent and rapid reversal with less recurrence of respiratory depression and less opioid withdrawal compared to this compound in this specific context. springermedizin.dewvu.edu
Table 3: this compound Effectiveness Against Partial and Long-Acting Opioids
| Opioid Type | Reversal Efficacy | Specific Challenges | Source |
| Buprenorphine | Variable, often requires higher/repeated doses; delayed onset of full reversal | Partial agonist properties; longer duration of action than this compound; bell-shaped dose-response curve where very high doses may be less effective. | nih.govnih.govbinasss.sa.crmedscape.com |
| Methadone | Effective, but requires repeated doses or continuous infusion | Long-acting opioid; this compound's shorter half-life increases risk of re-narcotization. | nih.govnih.govsps.nhs.ukchangegrowlive.orgspringermedizin.de |
Efficacy and Outcomes Across Administration Modalities in Emergency Settings
This compound is approved for administration via various routes, including intravenous (IV), intramuscular (IM), subcutaneous (SC), and intranasal (IN). nih.gov
Intranasal Versus Parenteral (Intravenous, Intramuscular) this compound in Clinical Trials
A systematic review and meta-analysis published in 2020 found no statistically significant difference in the success rate of opioid overdose reversal between intranasal this compound (82.54%) and intramuscular/intravenous this compound (80.39%) in pre-hospital settings. ohtn.on.canih.gov However, some studies indicate differences in response times and need for additional doses. One randomized controlled trial comparing 2 mg intranasal this compound (using an atomization device) to 2 mg intramuscular this compound found that the intramuscular group had a faster response time (mean of 6 minutes) compared to the intranasal group (mean of 8 minutes). ohtn.on.ca Another study reported that intramuscular this compound restored spontaneous respiration within ten minutes in 97.2% of participants, compared to 79.6% for intranasal this compound. ohtn.on.ca
Conversely, a randomized clinical trial comparing 0.4 mg intranasal and intravenous this compound found intranasal this compound to be as effective as IV this compound in reversing both respiratory depression and CNS depressive effects. nih.govarchivesofmedicalscience.com This study also noted that patients administered intranasal this compound demonstrated significantly higher levels of consciousness than those in the IV group. nih.govarchivesofmedicalscience.com While intranasal this compound may achieve higher plasma concentrations than intramuscular doses, it can have slower absorption and longer peak times. researchgate.netpagepressjournals.org Intravenous this compound is generally considered the most effective route for opioid overdose treatment, with IM and IN routes offering practical alternatives in pre-hospital settings. researchgate.netpagepressjournals.org
Table 4: Comparative Efficacy of this compound Administration Routes
| Administration Route | Success Rate in Reversal | Response Time (Mean) | Key Findings | Source |
| Intranasal (IN) | 82.54% (meta-analysis) ohtn.on.canih.gov | 8.0 minutes ohtn.on.ca | Comparable efficacy to IM/IV in overall reversal; may have slower absorption/longer peak times than IM/IV but potentially higher consciousness levels. ohtn.on.canih.govnih.govarchivesofmedicalscience.comresearchgate.netpagepressjournals.org | ohtn.on.canih.govnih.govarchivesofmedicalscience.comresearchgate.netpagepressjournals.org |
| Intramuscular (IM) | 80.39% (meta-analysis) ohtn.on.canih.gov | 6.0-7.9 minutes ohtn.on.caprescribetoprevent.org | Faster respiratory recovery and potentially fewer doses required compared to IN in some studies. ohtn.on.caresearchgate.netpagepressjournals.org | ohtn.on.canih.govresearchgate.netpagepressjournals.orgprescribetoprevent.org |
| Intravenous (IV) | 80.39% (meta-analysis) ohtn.on.canih.gov | Within a few minutes nih.gov | Most effective route for rapid reversal; can provide rapid and higher exposure to this compound. nih.govbexar.orgresearchgate.net | nih.govbexar.orgnih.govresearchgate.net |
Impact of Multi-Dose and Titration Strategies on Reversal Success
The duration of effect of this compound is shorter than that of many opioid agonists, leading to a risk of inadequate response or re-narcotization, especially with large doses or long-acting opioid formulations. nih.gov Consequently, multi-dose and titration strategies are often employed. nih.govnih.gov
Repeated doses of this compound may be necessary, particularly for overdoses involving long-acting opioids like buprenorphine or methadone, or high-potency synthetic opioids such as fentanyl and carfentanil. nih.govnih.govnews-medical.netwashu.edusps.nhs.uk If the opioid's duration of action is longer than this compound's, a continuous intravenous this compound infusion may be considered to prevent recurrence of opioid-induced respiratory depression while minimizing withdrawal symptoms. nih.govnih.govsps.nhs.uk
While a single dose of intramuscular injectable this compound has been sufficient to revive individuals in many successful cases, some more potent fentanyl analogues may require three or more doses. news-medical.net There is no established maximum dose of this compound, and repeat dosing can be performed every 2 to 5 minutes as needed. nih.govalbertahealthservices.capharmacists.cancdhhs.gov However, if there is no improvement after multiple doses, other causes of altered mental status or loss of consciousness should be considered, as this compound only reverses opioid effects. albertahealthservices.cancdhhs.gov
Research indicates that higher doses of this compound may increase the risk of precipitated withdrawal symptoms, and some studies suggest that higher dose this compound formulations (e.g., 8mg intranasal spray) have not demonstrated superior efficacy compared to standard 4mg formulations for opioid overdose reversal. ny.govnews-medical.net
Table 5: Impact of Multi-Dose and Titration Strategies
| Strategy | Rationale | Outcomes/Considerations | Source |
| Repeated Doses | To counteract longer-acting opioids or high-potency synthetics due to this compound's shorter duration of action. nih.govwashu.edusps.nhs.uk | Necessary for sustained reversal, especially with fentanyl, carfentanil, buprenorphine, and methadone; can be given every 2-5 minutes. nih.govnih.govnews-medical.netsps.nhs.ukalbertahealthservices.capharmacists.ca | nih.govnih.govnews-medical.netwashu.edusps.nhs.ukalbertahealthservices.capharmacists.ca |
| Continuous IV Infusion | To prevent recurrence of respiratory depression from long-acting opioids while minimizing withdrawal. nih.govnih.govsps.nhs.uk | Best for preventing recurrence of opioid-induced respiratory depression with long-acting opioids; useful in emergency department settings. nih.govnih.govsps.nhs.uk | nih.govnih.govsps.nhs.uk |
Effectiveness in Specific Clinical Populations
Pediatric and Neonatal Opioid Reversal Research
This compound has demonstrated effectiveness in treating opioid poisonings in pediatric patients. Research indicates that this compound improved the clinical condition of pediatric patients in 54.1% of emergency medical service (EMS) responses where it was administered, with approximately one-third of children (32.7%) requiring two or more doses. contemporarypediatrics.com Notably, EMS clinicians rarely reported a worsening of clinical status after this compound administration in children. contemporarypediatrics.com
Clinical improvement after the first dose of this compound varied across age groups within the pediatric population:
Children aged 1 to 5 years: 64.7% improved. contemporarypediatrics.com
Infants under 1 year: 51.3% showed improvement. contemporarypediatrics.com
Adolescents aged 13 to 17 years: 54.0% showed improvement. contemporarypediatrics.com
Most this compound administrations in pediatric cases occurred in home or residential settings (61.4%), with adolescents (13-17 years) being the most commonly affected age group (79.4% of cases). contemporarypediatrics.com
For neonatal resuscitation, this compound is specifically indicated for infants with severe respiratory depression whose mothers received opioids within four hours of delivery. virginia.edu While existing evidence from randomized controlled trials is considered insufficient to definitively determine major benefits for newborns with cardiorespiratory or neurological depression due to intrauterine opioid exposure, case series suggest its utility. anmfonline.org For instance, one case series reported that this compound may be effective in reversing respiratory depression caused by opioid administration and facilitating extubation in preterm infants. anmfonline.org
Table 1: Clinical Improvement in Pediatric Patients Following this compound Administration
| Age Group (Years) | Percentage Improved After First Dose |
| < 1 (Infants) | 51.3% |
| 1-5 (Children) | 64.7% |
| 13-17 (Adolescents) | 54.0% |
This compound Utility in Opioid-Associated Cardiac Arrest and Other Critical Care Scenarios
This compound is a life-saving medication for patients experiencing respiratory depression with a pulse due to opioid overdose. criticalcarenow.com Researchers hypothesize that this compound may also benefit patients experiencing opioid-related cardiac arrest. ucdavis.edu A study by UC Davis Health researchers found an association between this compound administration by paramedics to patients with out-of-hospital cardiac arrest (OHCA) and improved outcomes, including return of spontaneous circulation and survival to hospital discharge. ucdavis.edu The number needed to treat with this compound for return of spontaneous circulation was nine patients, and for survival to hospital discharge, it was 26 patients. ucdavis.edu Surprisingly, this study indicated that this compound was associated with improved clinical outcomes in both drug-related and non-drug-related cardiac arrests. ucdavis.edu
Despite these findings, the American Heart Association (AHA) guidelines from 2015 noted a lack of compelling evidence that this compound administration directly helps patients in cardiac arrest. emra.org However, they suggest that empiric administration of intramuscular (IM) or intranasal (IN) this compound to all unresponsive opioid-associated resuscitative emergency patients may be a reasonable adjunct to standard first aid and basic life support protocols, with CPR taking precedence. emra.org The mechanism of cardiac arrest after opioid overdose primarily involves hypoxia, leading to cessation of cardiac output. criticalcarenow.com Therefore, high-quality chest compressions and ventilation are considered the most crucial interventions in opioid-associated cardiac arrest. criticalcarenow.com this compound is primarily considered when there is a possibility to prevent cardiac arrest or when it is uncertain if the patient is pulseless. criticalcarenow.com
Real-World Effectiveness of Bystander and Layperson this compound Administration
Survival Rates Following Community this compound Interventions
Community-based this compound distribution programs have proven effective in preventing opioid overdose deaths. researchgate.netnih.gov A systematic review and meta-analysis of studies from 2003-2018 showed high survival rates following this compound administration in community settings. researchgate.netnih.gov Specifically, programs serving people who use drugs reported a 98.3% survival rate (95% CI: 97.5–98.8). researchgate.netnih.gov Programs serving family members of people who use drugs or other community members reported a 95.0% survival rate (95% CI: 91.4–97.1), and those for police reported 92.4% survival (95% CI: 88.9–94.8). researchgate.netnih.gov Similar results were observed in studies published between 2018 and 2022. researchgate.netnih.gov
The sustained high survival rates after this compound administration, even with increasing overdose deaths over time, underscore the effectiveness of expanding this compound distribution channels in community settings. researchgate.netnih.gov In British Columbia, an observational study found that over 98% of individuals who received bystander-administered this compound for suspected opioid overdose survived the event. plos.org In Pennsylvania, data from 2018-2020 revealed that individuals who received at least one dose of this compound were nine times more likely to survive an overdose. psu.edu this compound was administered in approximately 75% of survival cases, compared to only 29% of fatal overdose cases. psu.edu
Table 2: Survival Rates by Type of Community this compound Program
| Program Type | Survival Rate (95% CI) |
| Serving People Who Use Drugs | 98.3% (97.5–98.8) |
| Serving Family/Other Community Members | 95.0% (91.4–97.1) |
| Serving Police | 92.4% (88.9–94.8) |
Factors Influencing Successful Reversal by Non-Medical Personnel
Several factors influence the successful reversal of opioid overdose by non-medical personnel. Key decisions made by non-medical responders include confirming the overdose, determining if this compound is needed, deciding who will administer it, when doses should be given, and when to stop dosing. researchgate.netnih.gov These decisions are influenced by contextual factors such as the availability of a this compound device, the presence of panic, prior knowledge of the person who overdosed, the helpfulness of others present, and any training previously received. researchgate.netnih.gov
Lack of knowledge about opioid overdose and this compound administration methods can hinder timely administration. medrxiv.org However, research suggests that laypersons can be trained effectively in a short period (5-10 minutes) to recognize an overdose and administer this compound appropriately. tg.org.au Community-based overdose prevention programs (OOPPs) are successful in training bystanders, including opioid users, to use this compound for overdose reversal. recoveryanswers.org Education and support from trusted community figures, such as Black church leaders, can enhance understanding and readiness to carry and use this compound. medrxiv.org
Empathy is identified as a strong predictor for bystander intervention with this compound. pcom.edu Conversely, stigma towards individuals who use drugs may deter intervention. pcom.edu The type of opioid involved can also influence reversal success; for instance, more potent synthetic opioids like fentanyl may require multiple doses of this compound. nih.govontario.ca The short half-life of this compound compared to many opioids also means that repeated doses or continuous infusions may be necessary to prevent recurrence of respiratory depression. nih.govsps.nhs.uk
Adverse Pharmacological Effects and Physiological Responses to Naloxone Administration
Mechanisms of Precipitated Opioid Withdrawal Syndrome
When administered to an individual with opioid dependence, naloxone rapidly displaces agonist opioids (like heroin or morphine) from their receptors in the central nervous system. healthline.com This abrupt cessation of opioid receptor stimulation unmasks the neuroadaptive changes that occurred during the development of dependence, leading to a sudden, intense, and often severe withdrawal syndrome. acepnow.comtamingthesru.com Unlike spontaneous withdrawal, which develops gradually over hours to days, this compound-precipitated withdrawal has an immediate onset and peak intensity. acepnow.comfrontiersin.org
The pathophysiology of this compound-induced withdrawal involves the sudden removal of the inhibitory effects of opioids on various neuronal pathways. This leads to a state of neuronal hyperexcitability, particularly in regions like the locus coeruleus, resulting in a surge of noradrenergic activity that drives many of the autonomic symptoms. tamingthesru.com The clinical presentation is a complex constellation of signs and symptoms reflecting widespread central and autonomic nervous system dysregulation. ccohs.canih.gov
The clinical spectrum is broad and can include a variety of physical and psychological manifestations. brightviewhealth.comcdc.gov Dysphoric mood states are considered integral components of the syndrome. nih.gov The onset of symptoms is rapid, typically occurring within minutes of administration and peaking within an hour. frontiersin.org
Table 1: Clinical Spectrum of this compound-Precipitated Opioid Withdrawal
| Category | Signs and Symptoms |
|---|---|
| Gastrointestinal | Nausea, Vomiting, Diarrhea, Abdominal Cramping |
| Musculoskeletal | Muscle and body aches, Tremors, Muscle twitches |
| Autonomic | Sweating (Diaphoresis), Yawning, Runny nose (Rhinorrhea), Teary eyes (Lacrimation), Hot flashes, Chills, Piloerection ("goosebumps"), Increased heart rate (Tachycardia), Increased blood pressure (Hypertension), Dilated pupils (Mydriasis) |
| Neurological/Psychological | Agitation, Anxiety, Irritability, Restlessness, Disorientation, Combativeness, Drug cravings, Insomnia, Dysphoria |
| Severe Complications | Seizures, Pulmonary Edema, Cardiac Arrest |
This table synthesizes common symptoms reported across multiple sources. acepnow.comccohs.cabrightviewhealth.comcdc.govnih.govmedicinenet.commsdmanuals.com
The severity of precipitated withdrawal is influenced by both the dose of this compound administered and the individual's level of opioid dependence. ny.gov
This compound Dose: There is a dose-dependent relationship, with higher doses of this compound generally producing more severe withdrawal symptoms. nih.govmdedge.com A study comparing 4-mg and 8-mg intranasal this compound doses found that while survival rates were nearly identical, signs of withdrawal, such as vomiting, were significantly more prevalent in the higher-dose group (37.6% vs. 19.4%). mdedge.com However, it is important to note that even very small doses can precipitate withdrawal in dependent individuals. acepnow.com
Degree of Opioid Dependence: The severity of the underlying physical dependence is a critical determinant of the withdrawal reaction. americanaddictioncenters.org Patients with a higher degree of dependence, often associated with higher doses or more potent opioids, tend to experience more severe withdrawal symptoms upon this compound administration. bu.edunih.gov
Duration: this compound-precipitated withdrawal is characterized by a rapid onset and a relatively short duration, which is dictated by the half-life of this compound itself. frontiersin.org The most acute symptoms typically emerge and peak within 60-120 minutes and then begin to resolve. frontiersin.org Studies have shown that physical dependence can be long-lasting, with the potential to precipitate withdrawal symptoms with this compound for as long as four days after a single dose of a long-acting opioid like methadone. nih.gov
The neurobiological basis of this compound-precipitated withdrawal involves complex alterations in multiple neurotransmitter systems and brain circuits. Chronic opioid exposure leads to adaptive changes in the central nervous system to counteract the continuous presence of the drug. tamingthesru.com this compound's abrupt displacement of opioids unmasks these adaptations, leading to a state of severe imbalance.
Key neurobiological events include:
Noradrenergic System: A massive rebound hyperactivity of noradrenergic neurons in the locus coeruleus is a primary driver of the autonomic signs of withdrawal, such as tachycardia, hypertension, and sweating. tamingthesru.comnih.gov
Hypothalamic-Pituitary-Adrenal (HPA) Axis: Withdrawal induces a significant stress response, characterized by the activation of the HPA axis. This results in increased levels of corticotropin-releasing factor (CRF) and stress hormones like cortisol. nih.govscience.gov
Dopaminergic System: While opioids acutely increase dopamine (B1211576) release in reward pathways like the nucleus accumbens (NAc), withdrawal is associated with a decrease in dopamine, contributing to the profound dysphoria and anhedonia experienced. dntb.gov.uaresearchgate.net
Other Brain Regions: Key brain areas implicated in the aversive state of withdrawal include the bed nucleus of the stria terminalis (BNST), the central nucleus of the amygdala (CeA), and the periaqueductal gray (PAG). nih.gov
Cardiovascular System Responses Post-Naloxone Administration
The administration of this compound, particularly in the context of opioid dependence, can elicit dramatic and potentially hazardous cardiovascular responses. These are largely driven by the sudden and massive activation of the sympathetic nervous system. nih.gov
The abrupt reversal of opioid effects by this compound triggers a profound autonomic surge. acepnow.com This is characterized by a massive, centrally mediated release of catecholamines—primarily epinephrine (B1671497) and norepinephrine. nih.govebmconsult.comdroracle.ai Studies have documented significant increases in plasma concentrations of these stress hormones following this compound administration in opioid-dependent individuals. nih.govebmconsult.com This catecholamine surge is directly responsible for many of the observed cardiovascular effects.
Table 2: Hemodynamic Effects of Catecholamine Surge
| Parameter | Effect |
|---|---|
| Heart Rate | Tachycardia (Increased Heart Rate) |
| Blood Pressure | Hypertension (Increased Blood Pressure) |
| Cardiac Output | Increased |
| Myocardial Oxygen Demand | Increased |
| Arrhythmias | Potential for ventricular tachycardia and fibrillation |
This table summarizes cardiovascular changes reported in the literature. nih.govmedicinenet.comnih.govresearchgate.net
This sudden increase in cardiac workload and myocardial oxygen demand can be particularly dangerous for patients with underlying coronary artery disease or diminished cardiac reserve. researchgate.netjacc.org The sympathetic overstimulation can lead to serious cardiac arrhythmias, including ventricular tachycardia and ventricular fibrillation, and in some cases, cardiac arrest. medicinenet.comnih.govnih.gov
This compound-induced pulmonary edema is a rare but life-threatening complication. nih.govnih.gov The incidence is reported to be low, with studies suggesting rates ranging from approximately 0.2% to 3.6%. ebmconsult.com It can occur after both low and high doses of this compound. hmpgloballearningnetwork.comtandfonline.comresearchgate.net
The primary proposed mechanism is a centrally mediated, massive catecholamine surge, leading to an "adrenergic crisis". nih.govdroracle.ainih.govresearchgate.net This surge is thought to cause two main effects:
Hemodynamic Shift: Intense vasoconstriction in the systemic circulation shunts a large volume of blood from the high-pressure systemic vascular bed to the low-pressure pulmonary circulation. nih.govdroracle.ai
Increased Permeability: The surge in pulmonary hydrostatic pressure, combined with a potential direct effect of catecholamines on the pulmonary capillary endothelium, leads to increased permeability and leakage of fluid into the alveolar spaces. hmpgloballearningnetwork.comresearchgate.net
Another contributing mechanism may be the generation of significant negative intrathoracic pressure. hmpgloballearningnetwork.com This can occur when a patient who is regaining consciousness after respiratory depression takes forceful inspirations against a partially obstructed airway or a closed glottis, which can also draw fluid into the lungs. droracle.aihmpgloballearningnetwork.com The resulting condition is a form of non-cardiogenic pulmonary edema, as it typically occurs in patients with normal cardiac function. nih.govjacc.org
Association with Cardiac Arrhythmias, Hypotension, and Hypertension
While this compound is primarily known for its life-saving role in reversing opioid overdose, its administration is not without potential cardiovascular complications. The abrupt antagonism of opioid receptors can lead to a sudden surge in sympathetic nervous system activity, precipitating a range of adverse cardiac events, including arrhythmias, hypotension, and hypertension. nih.govnih.gov
Research indicates that this compound administration has been associated with various cardiac arrhythmias. emra.org These include ventricular tachycardia and fibrillation, which are serious and potentially life-threatening heart rhythm disturbances. nih.govnih.gov Although considered a rare complication, a literature review identified eight cases of ventricular tachycardia following this compound administration in patients who were multi-drug users or had received high doses of opiates during surgery. researchgate.net Atrial fibrillation, a condition characterized by an irregular and often rapid heart rate, has also been reported as a rare complication following opioid reversal with this compound. emra.org The underlying theory for these arrhythmias is a sudden and near-complete reversal of opiate suppression of the sympathetic nervous system. emra.org
In addition to arrhythmias, this compound administration has been linked to significant fluctuations in blood pressure. frontiersin.org Both hypotension (low blood pressure) and hypertension (high blood pressure) have been observed. frontiersin.org In the context of septic shock, where blood pressure is dangerously low, this compound has been investigated for its potential to raise blood pressure. nih.gov However, its use in this setting has also been associated with adverse effects, including hypotension and cardiac arrhythmias. fda.gov Conversely, severe hypertensive responses have been documented, with one case showing a significant rise in mean arterial pressure after this compound administration. nih.gov This variability in blood pressure response underscores the complex interplay between opioid antagonism and cardiovascular regulation.
The risk of these cardiovascular complications appears to be higher in patients with pre-existing cardiovascular disorders or those who have received other drugs with similar adverse cardiovascular effects. fda.gov
Interactive Data Table: Association of this compound with Cardiac Events
| Adverse Event | Study Type | Key Findings |
| Ventricular Tachycardia/ Fibrillation | Literature Review | A review identified 8 cases of ventricular tachycardia following this compound administration in multi-drug users or post-surgical patients receiving high-dose opiates. researchgate.net |
| Atrial Fibrillation | Case Report | A rare complication reported after opioid reversal with this compound, theorized to be caused by a sudden surge in sympathetic activity. emra.org |
| Hypotension | Clinical Use Observation | Observed in postoperative patients and in some cases of septic shock following this compound administration. frontiersin.orgfda.gov |
| Hypertension | Case Report & Clinical Use Observation | Severe hypertensive responses have been documented, as well as being a reported side effect in postoperative patients. frontiersin.orgnih.gov |
Central Nervous System Manifestations Beyond Opioid Reversal
The administration of this compound can precipitate a range of central nervous system (CNS) effects that extend beyond its primary function of reversing opioid-induced respiratory depression. These manifestations are largely attributed to the induction of an acute opioid withdrawal syndrome. nih.gov
Post-Reversal Agitation, Dysphoria, and Psychomotor Effects
Following the administration of this compound, patients can experience significant CNS disturbances, including agitation, dysphoria, and other psychomotor effects. These reactions are often components of the precipitated acute withdrawal syndrome, which can be distressing for the patient. nih.gov
Agitation is a commonly reported adverse event. nih.gov In a study of patients treated with two different this compound dosing regimens, agitation and nausea/vomiting were the most frequent symptoms of opioid withdrawal. researchgate.net Another case series reported that two out of fifteen patients who received a low dose of this compound developed acute agitation. nih.gov Severe and prolonged agitation has also been documented in cases of intranasal this compound overexposure. nih.gov
Dysphoria, a state of generalized unhappiness, restlessness, dissatisfaction, or frustration, is another potential psychomotor effect of this compound-induced withdrawal. This can manifest as nervousness, restlessness, or irritability. fda.gov
A prospective observational study of out-of-hospital this compound administration for suspected opioid overdose provided quantitative data on the frequency of these CNS-related adverse events. The findings from this study are summarized in the table below.
Interactive Data Table: Incidence of CNS Manifestations Following Out-of-Hospital this compound Administration
| Adverse Event Category | Specific Symptoms | Percentage of Episodes |
| Opioid Withdrawal Related | Aggressiveness, tachycardia, shivering, sweating, tremor, gastrointestinal disorders | 33% |
| Confusion/Restlessness | May be related to opioid withdrawal or the effects of other ingested drugs | 32% |
| Headache and Seizures | Likely related to hypoxia from the initial overdose | 25% |
Non Opioid Receptor Mediated Effects and Emerging Research Avenues of Naloxone
Modulation of Endogenous Pain Control Systems in Non-Opioid Dependent States
Emerging evidence suggests that naloxone can paradoxically influence pain perception in individuals who are not dependent on opioids, hinting at its interaction with complex, non-opioid pain modulation pathways.
In certain contexts, this compound administration has been associated with a paradoxical increase in pain sensitivity, a phenomenon known as hyperalgesia. Conversely, under different conditions, particularly at low doses, this compound has been observed to produce an analgesic effect. This dualistic nature suggests a complex interplay with endogenous pain systems. Some studies propose that opioid-induced hyperalgesia (OIH), a state of heightened pain sensitivity following prolonged opioid exposure, may not be solely dependent on opioid receptors. nih.gov For instance, research in knockout mice lacking traditional opioid receptors still demonstrated the development of thermal hyperalgesia after exposure to certain opioids, an effect that could be blocked by NMDA receptor antagonists. nih.gov While this research primarily focuses on OIH, it opens avenues for understanding how this compound might interact with these systems. Furthermore, the concept of a paradoxical analgesic effect of low-dose this compound has been reported, suggesting that at lower concentrations, it may modulate pain through mechanisms distinct from its high-affinity opioid receptor blockade. nih.gov
This compound has been utilized as a pharmacological tool to investigate the involvement of endogenous opioid systems in various pain-relieving interventions. Notably, research on mindfulness meditation-based pain relief demonstrated that this compound did not block the analgesic effects of meditation. nih.gov This finding suggests that mindfulness meditation engages a non-opioid pain relief pathway in the brain. nih.gov Such studies underscore the utility of this compound in differentiating between opioid- and non-opioid-mediated analgesia, thereby helping to delineate the complex neurobiology of pain. The ability of this compound to not interfere with certain analgesic phenomena points towards the existence of robust, independent pain modulation systems that could be targets for novel therapeutic strategies. nih.govhealthesystems.com
Immunomodulatory Properties of this compound
Beyond its effects on the central nervous system, this compound has been shown to possess immunomodulatory properties, influencing inflammatory responses and the activity of various immune cells.
This compound can exert a modulatory effect on the immune system, although its actions can be transient. nih.gov Studies have shown that this compound can influence the production of inflammatory cytokines. For instance, both this compound and its stereoisomer, dextro-naltrexone, have been shown to inhibit the production of pro-inflammatory mediators such as TNF-α and IL-6 in microglia and macrophages through actions on Toll-like receptor 4 (TLR4). nih.govresearchgate.net This suggests a potential anti-inflammatory role independent of opioid receptor antagonism. nih.gov
With regard to T-cell activation, the effects of this compound appear to be context-dependent. Some research indicates that this compound can increase T-lymphocyte proliferation and NK cell activity. ashpublications.org In one study, this compound was found to slightly, but significantly, increase IL-2 generation and NK cell activity 30 minutes after administration. nih.gov Conversely, it markedly inhibited lymphocyte proliferation in an AMLR test at the same time point. nih.gov Other studies have observed that the blockade of μ and δ opioid receptors is associated with an increased expression of the activation marker CD69 on CD4 T-cells. mdpi.com Low-dose this compound, in the context of sufentanil-controlled analgesia, has been associated with an increase in the CD4+/CD8+ T-cell ratio, suggesting an enhancement of cellular immunity. nih.gov
| Immune Parameter | Observed Effect of this compound | Reference |
|---|---|---|
| IL-2 Generation | Slight, but significant increase 30 min post-administration | nih.gov |
| NK Cell Activity | Slight, but significant increase 30 min post-administration | nih.gov |
| Lymphocyte Proliferation (AMLR test) | Marked inhibition 30 min post-administration | nih.gov |
| CD69 Expression on CD4 T-cells | Increased expression associated with μ and δ receptor blockade | mdpi.com |
| CD4+/CD8+ T-cell Ratio | Increased with low-dose this compound in a specific clinical context | nih.gov |
| TNF-α and IL-6 Production (Microglia/Macrophages) | Inhibited via TLR4 antagonism | nih.govresearchgate.net |
Novel Physiological Actions and Potential Therapeutic Repurposing
Emerging research is uncovering novel physiological actions of this compound, leading to considerations for its therapeutic repurposing in conditions unrelated to opioid overdose.
This compound has been observed to influence blood pressure, even in the absence of exogenous opioids. hhs.gov A notable effect is its potential to increase blood pressure, which has led to its investigation in the management of hypotension from various causes. mdpi.comccjm.org Evidence suggests that endogenous opioid-like substances may be produced in response to stress, contributing to hypotension, and that this compound can reverse this effect. ccjm.org Clinical case reports have described the use of this compound to reverse hypotension in patients with septic or cardiogenic shock. ccjm.org In these instances, this compound administration was associated with a rise in mean arterial pressure. ccjm.org Animal studies have also demonstrated that the non-selective antagonism of the opioid system by this compound can cause a significant elevation in blood pressure. mdpi.com This hypertensive effect appears to be mediated, at least in part, through the antagonism of μ and κ opioid receptors. mdpi.com
| Compound Name |
|---|
| This compound |
| Morphine |
| Fentanyl |
| Remifentanil |
| Sufentanil |
| Naltrexone (B1662487) |
| Dextro-naltrexone |
| Interleukin-2 (IL-2) |
| Interleukin-6 (IL-6) |
| Tumor Necrosis Factor-alpha (TNF-α) |
Investigation in Septic Shock and Other Non-Opioid Related Conditions
Beyond its well-established role as an opioid receptor antagonist, this compound has been investigated for its effects in a range of conditions not directly related to opioid use. This research has uncovered potential mechanisms of action that are independent of the classical opioid receptor pathways, pointing towards broader immunomodulatory and anti-inflammatory properties. These investigations have been prominent in the context of septic shock, where the body's overwhelming inflammatory response plays a central role, as well as in other conditions characterized by inflammation and immune dysregulation.
Research in Septic Shock
Septic shock is a life-threatening condition characterized by a dysregulated host response to infection, leading to severe hypotension and organ dysfunction. The rationale for investigating this compound in this context stems from the hypothesis that endogenous opioids (endorphins), which are released during shock, may contribute to the cardiovascular instability. nih.gov By blocking these endogenous opioids, this compound was theorized to improve hemodynamic parameters.
Several clinical studies have explored this potential application. Some findings indicated that this compound administration could produce a temporary increase in blood pressure in patients with septic shock. droracle.aipfizer.comfda.gov One study involving five patients with prolonged hypotension unresponsive to standard treatments found that a continuous infusion of this compound resulted in a significant increase in mean arterial pressure in all participants. nih.gov Another study of ten patients in septic shock reported that five had significant increases in blood pressure, with the maximal response occurring within 15 minutes. nih.gov However, this pressor response has not been consistently linked to improved patient survival. droracle.aipfizer.comfda.gov The safety and effectiveness in pediatric and neonatal populations for septic shock have not been established. fda.gov
The following table summarizes key findings from select investigations into this compound's effects in septic shock.
| Study Focus | Key Findings | Outcome |
| Hemodynamic Effects in Patients | Administration of this compound led to a significant increase in mean arterial pressure (20-30 mmHg) in five patients with septic shock. nih.gov | Reversal of endorphin-mediated hypotension was suggested. nih.gov |
| Blood Pressure Response | In a study of ten patients, five responded with a significant increase in blood pressure that lasted between 45 and 165 minutes. nih.gov | The pressor response was observed, but not in all patients. nih.gov |
| Survival Benefit | While some cases showed a rise in blood pressure for several hours, this effect has not been demonstrated to improve overall patient survival. pfizer.comfda.gov | No definitive survival benefit has been established. pfizer.comfda.gov |
| Endocrine and Immune Response | In an experimental model of hemorrhagic shock, this compound administration did not significantly alter plasma corticosterone (B1669441) concentrations and resulted in similar or even more decreased levels of interleukin release compared to vehicle-treated mice. flinders.edu.au | Did not reverse shock-induced immunodepression in this model. flinders.edu.au |
Investigations into Other Non-Opioid Related Conditions
Emerging research has revealed that this compound's effects extend beyond opioid receptor blockade, most notably through its interaction with the innate immune system. A key non-opioid target identified for this compound is Toll-like receptor 4 (TLR4). nih.govnih.govfrontiersin.org TLR4 is a critical receptor in the innate immune system that recognizes bacterial components like lipopolysaccharide (LPS) and triggers a pro-inflammatory cascade. nih.gov Both the opioid-active (-)-naloxone and the opioid-inactive isomer (+)-naloxone have been shown to act as TLR4 antagonists. nih.govnih.gov This action is independent of opioid receptors and is believed to mediate many of this compound's anti-inflammatory and immunomodulatory effects. nih.govnih.gov
By inhibiting TLR4 signaling, this compound can suppress the activation of immune cells like microglia and macrophages, thereby reducing the production of various pro-inflammatory and neurotoxic molecules. nih.govnih.govresearchgate.net This mechanism is central to its therapeutic potential in a variety of non-opioid-related conditions.
Research findings have demonstrated that this compound can:
Inhibit Inflammatory Mediators: this compound and its isomer (+)-naloxone have been shown to be potent inhibitors of LPS-induced downstream signaling, blocking the production of pro-inflammatory factors such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), nitric oxide (NO), and reactive oxygen species (ROS). nih.govresearchgate.net
Modulate Microglial Activity: In the central nervous system, this compound can suppress the activation of microglia, the brain's resident immune cells. nih.govnih.gov This is significant because over-activated microglia contribute to neuroinflammation in various neurodegenerative and pain states. nih.gov The inhibitory effect on microglia is mediated, at least in part, by reducing superoxide (B77818) production through a direct interaction with the gp91phox subunit of NADPH oxidase, a key enzyme for generating ROS. nih.gov
Show Efficacy in Neuropathic Pain Models: The TLR4 antagonist activity of this compound, particularly the (+)-isomer, has been shown to reverse neuropathic pain in animal models, even months after the initial nerve injury. nih.gov This suggests a role for TLR4 in the maintenance of chronic pain states.
Reduce Atherosclerosis and Neointima Formation: In mouse models, this compound demonstrated a novel anti-inflammatory effect that significantly reduced the severity of aortic atherosclerosis and carotid neointima formation following arterial ligation. researchgate.net This was associated with suppressed production of TNF-α, IL-6, and superoxide in macrophages. researchgate.net
The table below details some of the specific non-opioid receptor-mediated effects of this compound observed in research studies.
| Research Area | Model/System | Key Findings |
| TLR4 Antagonism | Cell lines transfected with TLR4 or TLR2 | (+)-Naloxone inhibited signaling by TLR4 but not TLR2. nih.gov |
| Microglial cells | (+)-Naltrexone and (+)-naloxone were equi-potent, TRIF-IFN regulatory factor 3 axis-biased TLR4 antagonists. nih.gov | |
| Anti-Inflammatory Effects | Macrophage cell culture and mice | This compound pretreatment significantly suppressed the production of TNF-α, IL-6, monocyte chemoattractant protein-1, and superoxide after stimulation. researchgate.net |
| Rodent Parkinson's Disease models | This compound was highly effective in preventing dopaminergic neurodegeneration by inhibiting inflammatory responses. nih.gov | |
| Neuropathic Pain | Rat models of chronic neuropathic pain (chronic constriction injury, spinal nerve ligation) | Systemically available (+)-naloxone reversed neuropathic pain, even months after nerve injury, by inhibiting TLR4 signaling. nih.gov |
| Atherosclerosis | Apolipoprotein-E deficient mice | This compound injection significantly decreased the severity of aortic atherosclerosis. researchgate.net |
These findings underscore a growing area of research that repositions this compound not just as an opioid antagonist, but as a potential immunomodulatory agent with therapeutic possibilities in a range of inflammatory and immune-mediated diseases.
Public Health Impact and Implementation Science of Naloxone Distribution
Policy and Regulatory Frameworks Influencing Naloxone Access
Impact of Legislative Changes and Over-the-Counter Availability on Distribution and Outcomes
Legislative changes and the advent of over-the-counter (OTC) this compound availability have significantly altered its distribution landscape and public health impact. As of 2020, all U.S. states and Washington D.C. have enacted this compound access laws, facilitating its broader availability. countyhealthrankings.org Policies that grant pharmacists direct authority to dispense this compound have been associated with a notable decrease in opioid overdose deaths. vitalstrategies.orgupenn.edu For instance, in Massachusetts, the implementation of state-mandated standing orders for pharmacy this compound distribution was linked to a gradual and significant reduction in opioid fatality rates, averaging 16% per year in cities where these orders were adopted. bu.edu
The U.S. Food and Drug Administration's (FDA) approval of this compound for over-the-counter sales, such as Narcan nasal spray in 2023, marks a crucial step in addressing the overdose crisis. bu.edurand.orgsamhsa.gov Experts anticipate that OTC availability will substantially increase this compound distribution through pharmacies by making it readily accessible to anyone, irrespective of their opioid use status, and by reducing the stigma associated with obtaining it. rand.org This expanded access is expected to contribute to a decrease in fatal overdoses. rand.org However, concerns persist regarding potential barriers such as patient out-of-pocket costs and limited access in areas lacking pharmacies, which could affect the equitable distribution of the medication. rand.org Importantly, research has consistently refuted the "moral hazard" argument, indicating that increased this compound availability does not lead to higher rates of drug use or riskier drug-taking behaviors; in some cases, it has been associated with decreased opioid use. bu.edusamhsa.gov
Effectiveness and Challenges of Co-Prescribing Strategies
Co-prescribing this compound, where healthcare providers prescribe it alongside opioid medications, is a strategy aimed at preventing overdose deaths among patients at high risk. This includes individuals receiving high doses of opioids, those also prescribed benzodiazepines, or patients with a history of substance use disorder or other mental health conditions. ama-assn.orgcuanschutz.edurand.org Studies have demonstrated the effectiveness of co-prescribing; for example, patients co-prescribed this compound experienced 63% fewer opioid-related emergency department visits within a year compared to those who were not. ama-assn.org Clinical decision support (CDS) tools integrated into Electronic Health Records (EHR) have proven effective in significantly increasing this compound co-prescribing rates for high-risk opioid prescriptions upon hospital discharge. cuanschutz.edu
Despite its proven benefits, the broader implementation of co-prescribing faces several challenges. Barriers include a lack of awareness among both prescribers and patients, as well as the rising cost of this compound. ama-assn.org Even with state mandates, this compound co-prescribing rates remain low, averaging around 2% for at-risk prescriptions. researchgate.net This can be attributed to prescribers' concerns about potentially offending patients, gaps in knowledge regarding appropriate this compound recipients, and perceived liability risks, although these legal concerns are largely unfounded. rand.orgresearchgate.net Furthermore, structural issues, such as pharmacies not consistently stocking sufficient this compound, also hinder broader adoption. researchgate.net Experts also raise concerns about the affordability of widespread co-prescribing, the potential for pharmaceutical manufacturers to inflate prices, and the possibility of resource waste if co-prescribing triggers are not precisely defined beyond opioid dosage. rand.orgrand.org Reliance on healthcare access for co-prescribing also introduces potential inequities in distribution. rand.org
Health Equity and Disparities in this compound Access and Utilization
Despite efforts to expand this compound access, significant health inequities and disparities persist in its distribution and utilization, particularly affecting racial/ethnic minority groups and certain geographic areas. These disparities contribute to the disproportionate impact of the opioid crisis on vulnerable communities. countyhealthrankings.orgumn.edupublichealthpost.orgrothmanopioid.org Common barriers to equitable this compound access include financial burdens, lack of insurance coverage, issues with prior authorization, the pervasive stigma associated with opioid use, and insufficient this compound education for patients and communities. vitalstrategies.org
Analysis of Racial/Ethnic and Geographic Disparities in this compound Distribution
Racial, ethnic, and geographic disparities in opioid overdose deaths have intensified, particularly with the emergence of potent synthetic opioids like fentanyl. publichealthpost.org
Racial/Ethnic Disparities:
Massachusetts: From 2019 to 2022, age-adjusted opioid overdose death rates in Massachusetts saw substantial increases among non-Hispanic Black (137%), Hispanic (44%), and American Indian (27%) populations, while remaining relatively stable for non-Hispanic white populations. umn.edu In 2022, the opioid overdose death rates for these three racial/ethnic minority groups were 56%, 39%, and 327% higher, respectively, than their non-Hispanic white counterparts. umn.edu A four-year statewide study in Massachusetts revealed significant disparities in community-based this compound access, with Black (non-Hispanic) and Hispanic groups receiving lower rates of this compound per opioid-related overdose death compared to white residents. nih.gov
| Race/Ethnicity (Non-Hispanic) | Increase in Opioid Overdose Death Rates (2019-2022) umn.edu | 2022 OOD Rate Compared to White Counterparts umn.edu |
| Black | 137% | 56% higher |
| Hispanic | 44% | 39% higher |
| American Indian | 27% | 327% higher |
| White | Nearly unchanged | Baseline |
New York City: In New York City, Black residents exhibit the highest rates of overdose death, experiencing a notable increase from 52 to 62 deaths per 100,000 residents between 2021 and 2022. publichealthpost.org While overdose prevention programs distributed nearly 80,000 this compound kits between April 2018 and March 2019, with Black residents receiving over 28,000 kits (the highest receipt rate), and Latino residents a close second, significant "cold spots" of lower distribution were identified in certain neighborhoods. publichealthpost.org These areas, particularly in Queens, may face barriers such as limited public transportation, language barriers, and fears related to documentation status. publichealthpost.org Studies also indicate that Black and Latinx individuals may experience reduced access to this compound due to financial barriers, medical mistrust, and concerns about police contact or incarceration if found carrying this compound. researchgate.net Data suggests that white individuals who inject drugs have higher rates of ever receiving, recently receiving, and currently possessing this compound compared to Latinx and Black individuals. rothmanopioid.org Furthermore, Black participants have been found to have disproportionately low odds of receiving this compound training (Odds Ratio: 0.40, 95% CI: 0.22-0.72). researchgate.net
Geographic Disparities: Opioid-related overdose death rates are considerably higher in rural areas compared to urban areas. countyhealthrankings.org Rural counties also demonstrate the lowest rates of this compound dispensing, being three times more likely to be classified as low-dispensing counties than metropolitan areas. vitalstrategies.org
Interventions to Address Barriers to Access and Promote Equitable Distribution
To mitigate disparities and enhance equitable access to this compound, a multifaceted approach involving community-based initiatives and policy interventions is crucial.
Community-Based Distribution: Overdose education and this compound distribution (OEND) programs, often run by community-based organizations, including syringe service programs, homeless shelters, and substance use disorder treatment programs, have proven to be effective and cost-effective in reducing opioid overdose deaths. upenn.edu Between 1996 and 2014, 136 such organizations documented 26,000 overdose reversals. vitalstrategies.org Adopting equity-focused this compound distribution models can simultaneously save lives and reduce health disparities. umn.edu Innovative strategies include the use of this compound vending machines, mail-order this compound services, and fostering partnerships with trusted community organizations to overcome access barriers in underserved communities. umn.edu Ensuring community involvement in the design and implementation of these interventions is vital for their cultural competence and effectiveness. publichealthpost.org
Policy Interventions: Policies that protect individuals from civil arrest by agencies like U.S. Immigration and Customs Enforcement (ICE) in healthcare and social service settings can significantly improve access for foreign-born residents who might otherwise fear seeking help. publichealthpost.org Advocacy across practice, education, administration, and policy is essential to address existing health inequities in this compound distribution programs. This includes challenging the stigma associated with this compound use and promoting evidence-based program development and health policies that ensure equitable access for marginalized and socially disadvantaged populations. researchgate.netnih.gov
Peer-Based Models: Compensated peer models for this compound distribution have shown feasibility and effectiveness in increasing the availability of this compound within communities. For example, a program in Holyoke, Massachusetts, saw peers distribute 702 this compound kits over 16 months, demonstrating the potential for such models to expand access. recoveryanswers.org
Research on the Impact of Solitary Drug Use on this compound Effectiveness
A significant challenge to the effectiveness of this compound lies in the prevalence of solitary drug use, as this compound requires a bystander for administration. umn.edunih.govaau.edubrown.edu Research indicates that nearly half of individuals who use drugs report doing so alone, and approximately 90% of overdoses occur unwitnessed. aau.edubrown.edu This highlights a critical gap in overdose prevention, as this compound is far more effective when administered by another person. umn.edu
Studies have shown that interventions specifically aimed at increasing the likelihood of witnessed overdoses can have a substantial impact on reducing opioid overdose deaths. umn.edu Combining expanded this compound distribution with strategies to address solitary drug use could lead to a significant reduction in opioid overdose deaths, potentially by up to 37.4%. umn.edunih.govdrugsandalcohol.ie These interventions include:
Peer support programs: Facilitating connections among individuals who use drugs to ensure someone is present during use. nih.gov
Overdose prevention centers (OPCs): Supervised consumption sites where individuals can use pre-obtained drugs in a monitored environment, allowing for immediate intervention in case of an overdose. nih.gov
Technological solutions: This includes telephone hotlines, mobile applications, stationary wired or wireless devices (e.g., passive motion detection systems, button alert systems), and wearable biosensors designed to detect overdose and alert community helpers. nih.govaau.edubrown.edu
Such innovative approaches are crucial complements to existing harm reduction strategies, particularly in addressing the high rates of unwitnessed overdoses. aau.edubrown.edu
Preclinical Models and Translational Research on Naloxone
Development and Validation of Animal Models for Naloxone Research
Animal models, particularly rodent models, are extensively used to investigate this compound's pharmacodynamics and its influence on various physiological and behavioral processes.
Rodent models are routinely employed to assess the pharmacodynamic properties of this compound, including its competitive binding to opioid receptors, particularly the mu-opioid receptor (MOR), which is the primary site of action for most opioid analgesics fda.govelifesciences.orgmdpi.com. Studies in rats and mice have shown that this compound effectively displaces opioids from these receptors, leading to the reversal of opioid-induced effects such as respiratory depression osti.govresearchgate.netplos.org.
Preclinical studies have also explored the pharmacokinetics of this compound in rodent models, including its absorption, distribution, metabolism, and excretion. For instance, research on novel this compound prodrug delivery systems in male rats demonstrated sustained this compound release over several days, with preclinical studies confirming efficacy in rat overdose models nih.govnih.gov. These studies aim to develop long-acting formulations that can provide extended protection against opioid overdose nih.govacs.org. While the mechanism of action of this compound is not fully understood, in vitro evidence suggests it antagonizes opioid effects by competing for mu, kappa, and sigma opiate receptor sites in the central nervous system (CNS), with the greatest affinity for the mu receptor fda.gov.
This compound's impact on learning and conditioning, particularly fear conditioning, has been a significant area of preclinical investigation. Studies in rats have shown that the opioid receptor antagonist this compound enhances Pavlovian fear conditioning when animals are exposed to pairings of a neutral stimulus (e.g., a tone) and an unconditioned stimulus (e.g., a painful foot shock) nih.govfrontiersin.org. This enhancement of fear conditioning by this compound suggests that endogenous opioid systems play an inhibitory role in fear acquisition jneurosci.orgpsu.edu.
Further research has indicated that this compound enhances both first-order and second-order fear conditioning, as well as sensory preconditioning in rats, suggesting its effects on conditioning are independent of its influence on unconditioned stimulus processing nih.govfrontiersin.org. This implies that opioids generally regulate the error-correction mechanisms underlying associative formation nih.govfrontiersin.org. Microinjections of this compound into specific brain regions, such as the ventrolateral periaqueductal gray (vlPAG), have been shown to impair the development of extinction of Pavlovian fear conditioning, highlighting the role of vlPAG opioid receptors in the acquisition of fear extinction jneurosci.org.
Genetic Engineering and Receptor Mutation Studies in Opioid Antagonism
Genetic engineering and receptor mutation studies have provided profound insights into the molecular basis of opioid antagonism by this compound, particularly concerning the µ-opioid receptor.
Investigations into mutant µ-opioid receptors have revealed critical details about this compound's activity. For example, mutation of a histidine residue (His297) in transmembrane (TM) 6 of the µ-opioid receptor can lead to agonist-like G protein-coupled signal transduction mediated by this compound and other alkaloid antagonists nih.gov. This mutation also enhanced the intrinsic activity of documented alkaloid partial agonists like buprenorphine nih.gov. These findings suggest that the His297 residue in TM 6 is a crucial region of the receptor that dictates whether a specific drug pharmacophore triggers receptor activation nih.gov.
Another significant mutant receptor studied is the Ser-196 to Leu or Ala mutation (S196A) in the fourth transmembrane domain of the µ-opioid receptor pnas.orgnih.gov. In Chinese hamster ovary cells expressing the S196A mutant, this compound and naltrexone (B1662487) were found to inhibit forskolin-stimulated adenylyl cyclase activity and activate G protein-coupled inwardly rectifying potassium channels (GIRK1) pnas.org. In vivo studies using knock-in mice with the S196A mutation demonstrated that opioid antagonists, including this compound and naltrexone, elicited antinociceptive effects similar to partial agonists, which were not observed in wild-type littermates pnas.orgnih.govnih.gov. This research suggests a potential for using such mutant receptors and opioid antagonists to achieve analgesic effects without typical opioid side effects like tolerance and dependence nih.govnih.gov.
The following table summarizes key findings from studies on mutant µ-opioid receptors and this compound activity:
| Mutant µ-Opioid Receptor | Location of Mutation | Observed this compound Activity | Key Findings | Reference |
| His297 | Transmembrane 6 | Agonist-like G protein-coupled signal transduction | Identifies a critical region for receptor activation; enhanced intrinsic activity of partial agonists. | nih.gov |
| S196A | Transmembrane 4 | Inhibition of adenylyl cyclase activity; activation of GIRK1 channels; antinociceptive effects in vivo. | Potential for analgesia without tolerance/dependence; this compound acts as a partial agonist in these mutants. | pnas.orgnih.govnih.gov |
Translational Modeling Approaches for Opioid Overdose and Antagonist Pharmacotherapy
Translational modeling plays a vital role in bridging preclinical findings with clinical applications, particularly in the context of opioid overdose and antagonist pharmacotherapy. These models integrate various data points to predict drug behavior and patient responses.
The FDA has utilized translational models to evaluate dosing regimens of opioid receptor antagonists, including this compound, for reversing opioid-induced respiratory depression in community settings fda.gov. These models provide a quantitative framework to assess the effectiveness of this compound against highly potent synthetic opioids like fentanyl, even with limited clinical data osti.govfda.gov. A mechanistic model developed by CDER scientists combines opioid mu receptor binding kinetics, opioid agonist and antagonist pharmacokinetics, and human respiratory and circulatory physiology to evaluate this compound dosing for reversing respiratory depression osti.govnih.gov.
Simulations using these models have indicated that current approved doses of this compound (e.g., 2 mg intramuscular or 4 mg intranasal) might be insufficient for rapid reversal of toxicity at higher fentanyl exposure levels, suggesting that increased doses could improve outcomes plos.org. For instance, a quantitative systems pharmacology (QSP) model predicted that at a fentanyl exposure level of 75 ng/ml, a 2 mg intramuscular dose of this compound failed to reduce mu receptor occupancy by fentanyl to 50%, whereas 5 mg and 10 mg doses achieved this in 5.5 and 4 minutes, respectively plos.org.
The following table illustrates simulated outcomes of this compound dosing at different fentanyl exposure levels:
| Fentanyl Peak Plasma Concentration (ng/mL) | This compound Dose (IM) | % Mu Receptor Occupancy by Fentanyl (without this compound) | % Mu Receptor Occupancy by Fentanyl (10 mins post-naloxone) | Time to 50% Mu Receptor Occupancy (mins) | Reference |
| 25 | 2 mg | 73% | N/A | 3 | plos.org |
| 50 | 2 mg | N/A | N/A | 10 | plos.org |
| 75 | 2 mg | 98.9% | 62% | Failed to reach 50% | plos.org |
| 75 | 5 mg | 98.9% | 40% | 5.5 | plos.org |
| 75 | 10 mg | 98.9% | 26% | 4 | plos.org |
These models are crucial for understanding the dynamic interactions between patient physiology, nervous system response, and the efficacy of this compound in reversing opioid overdose, especially with the emergence of highly potent synthetic opioids biorxiv.org.
Analytical Methodologies for Naloxone Quantification and Characterization
Spectroscopic Techniques for Naloxone Analysis in Biological and Pharmaceutical Matrices
Spectroscopic techniques offer rapid, often non-destructive, and cost-effective approaches for the analysis of this compound. These methods leverage the interaction of electromagnetic radiation with the compound to provide quantitative and qualitative information.
UV-Visible Spectroscopy Applications
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized technique for the quantification of this compound due to its simplicity, speed, and cost-effectiveness. It is particularly valuable for analyzing this compound in pharmaceutical dosage forms and for studies involving drug loading and release from various formulations.
For instance, UV-Vis spectrophotometric methods have been developed and validated for the assay of this compound in microparticles, used in the therapy of opioid drug addiction. These methods are suitable for studying drug loading and drug release profiles wikipedia.org. In simultaneous estimation methods, this compound hydrochloride has been quantified alongside buprenorphine hydrochloride. A common approach involves scanning the UV-Vis spectrum of both drugs, often identifying a maximum absorbance wavelength for simultaneous estimation. For a combination of buprenorphine hydrochloride and this compound hydrochloride, a wavelength of 310 nm has been selected for simultaneous estimation in pharmaceutical dosage forms fishersci.bemims.com. Other studies have utilized 280 nm for detection in HPLC-UV methods, suggesting a relevant absorption range for this compound wikipedia.org. Furthermore, UV-Vis spectrophotometric analysis has been employed to accurately measure this compound content in covalently loaded this compound nanoparticles, with a standard curve prepared from a this compound stock solution in 1 M NaOH fishersci.be.
Method validation for UV-Vis applications typically includes linearity, accuracy, and precision. For example, a validated spectrophotometric method for simultaneous determination of buprenorphine and this compound in pharmaceutical dosage forms demonstrated satisfactory results nih.gov.
Near-Infrared Spectroscopy for Rapid Detection
Near-Infrared (NIR) spectroscopy offers a promising avenue for the rapid and non-destructive detection and quantification of this compound, particularly in pharmaceutical quality control settings. While specific detailed research findings on standalone NIR applications for this compound are less extensively reported compared to UV-Vis or chromatographic methods, it is recognized as a valuable tool for quick screening and process analytical technology (PAT) applications in the pharmaceutical industry nih.govnih.gov. Its ability to penetrate samples and provide information on bulk composition makes it suitable for rapid identification and preliminary quantification of this compound in various matrices without extensive sample preparation.
Spectrofluorometric Methods
Spectrofluorometric methods, which measure the fluorescence emitted by a substance, can offer high sensitivity for this compound analysis, especially in biological samples where low concentrations are often encountered. This compound itself may exhibit native fluorescence, or it can be analyzed using fluorescent derivatives.
For instance, this compound fluorescein (B123965) acetate (B1210297) is a known fluorescent derivative of this compound, designed as a fluorescent opioid antagonist. This derivative exhibits excitation and emission wavelengths around 492 nm and 517 nm, respectively, at pH 10 mims.comfishersci.no. Such fluorescent probes are valuable for receptor binding studies and visualization in cellular contexts, such as in transfected Chinese hamster ovary (CHO) cells to study μ-opioid receptor binding fishersci.no. While direct quantification of this compound in biological fluids using its native fluorescence might be challenging due to potential interferences, the use of derivatization or specific fluorescent probes enhances the applicability of spectrofluorometry for sensitive detection in complex biological matrices fishersci.cathermofisher.comfishersci.ca.
Chromatographic Techniques for this compound Quantification and Purity Assessment
Chromatographic techniques are indispensable for the separation, quantification, and purity assessment of this compound, offering superior resolution and specificity compared to many spectroscopic methods.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the quantification of this compound in pharmaceutical formulations and biological matrices, as well as for assessing its purity and identifying impurities. Numerous HPLC methods, including reversed-phase HPLC (RP-HPLC), have been developed and validated according to International Conference on Harmonization (ICH) guidelines.
Method Development Parameters:
Columns: C18 columns are commonly employed, such as Hypersil ODS C18 (250 mm x 4.6 mm x 5 µm particle size) fishersci.bemims.com, Dionex C18 wikipedia.orgwikipedia.org, or Phenomenex Gemini C18 (4.6 mm × 150 mm, 5.0 µm) fishersci.nl.
Mobile Phases: Mobile phase compositions vary depending on the co-eluting compounds and matrix. Common components include:
Ammonium (B1175870) acetate buffer and acetonitrile (B52724) (e.g., pH 6.0 ammonium acetate buffer:acetonitrile (68:32 v/v)) fishersci.bemims.commims.com.
Potassium dihydrogen phosphate (B84403) buffer and acetonitrile (e.g., 0.1 M K2HPO4 buffer (pH 4.0) and methanol (B129727) (60:40 v/v) wikipedia.orgwikipedia.org or potassium dihydrogen phosphate (pH 5.5; 0.1 M) and acetonitrile (70:30 v/v)) wikipedia.org.
Methanol, acetonitrile, and phosphate buffer (e.g., 40:20:40 v/v/v of methanol, acetonitrile, and 50 mM phosphate buffer (pH 7)) wikipedia.org.
Triethylamine buffer and methanol (e.g., 32:68 v/v) fishersci.nl.
Flow Rates: Typically range from 1.0 mL/min to 1.5 mL/min fishersci.bemims.comwikipedia.orguni.luwikidata.org.
Detection Wavelengths: UV detection is common, with wavelengths including 210 nm wikipedia.orguni.lu, 220 nm wikipedia.org, 248 nm wikipedia.orgwikipedia.orgfishersci.nl, 280 nm wikipedia.org, and 310 nm fishersci.bemims.com.
Simultaneous Estimation and Purity Assessment: HPLC methods are frequently developed for the simultaneous quantification of this compound with other active pharmaceutical ingredients or related impurities.
This compound and Buprenorphine: Numerous methods focus on this combination, often found in co-formulations. Retention times for this compound typically range from 2.86 to 3.297 minutes, while buprenorphine elutes later (e.g., 3.67 to 5.405 minutes) fishersci.bemims.comfishersci.nl.
This compound and Noroxymorphone (B159341): HPLC methods have been developed to determine this compound hydrochloride dihydrate and its major impurity, noroxymorphone, in pharmaceutical tablets. Retention times for this compound and noroxymorphone were reported as 2.4 min and 3.8 min, respectively uni.lu.
This compound and Oxycodone: A method using a C18 column and a mobile phase of potassium dihydrogen phosphate and acetonitrile (70:30, v/v) detected this compound at 2.893 min and oxycodone at 4.946 min wikipedia.org.
This compound and Pentazocine (B1679294): HPLC methods have been developed for simultaneous assay of pentazocine and this compound in bulk and tablets, quantifying them at 248 nm wikipedia.orgwikipedia.org.
Method Validation and Research Findings: HPLC methods are rigorously validated to ensure their suitability for intended use, adhering to ICH guidelines. Key validation parameters include:
Linearity: Demonstrates a proportional relationship between analyte concentration and detector response over a specified range. For this compound, linearity has been established over various ranges, such as 5-30 µg/mL mims.com, 10-50 µg/mL fishersci.nl, 2-50 µg/mL wikipedia.org, and 0.1-100 µg/mL uni.lu.
Limit of Detection (LOD) and Limit of Quantification (LOQ): Represent the lowest detectable and quantifiable concentrations, respectively. Reported LODs for this compound include 0.08 µg/mL fishersci.bemims.com, 0.26 µg/mL fishersci.bemims.com, 0.0073 µg/mL wikipedia.org, and 0.0243 µg/mL wikipedia.org.
Accuracy: Measured by recovery studies, often showing recoveries above 96% uni.lu or around 98.72% wikipedia.org.
Precision: Assessed by repeatability and intermediate precision, with relative standard deviation (RSD) values typically less than 2% fishersci.bemims.comwikipedia.orgfishersci.nl.
Specificity: Ensures that the method can accurately measure the analyte in the presence of excipients, impurities, or degradation products. Stability-indicating HPLC methods are designed to separate the active drug from its degradation products fishersci.bemims.comwikipedia.orguni.lu. Forced degradation studies (acidic, alkaline, oxidative, thermal, photolytic) are performed to confirm specificity and stability fishersci.bemims.comwikipedia.orgwikidata.org.
Robustness: Evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., wavelength, mobile phase composition, column oven temperature) fishersci.be.
Table 1: Representative HPLC Method Parameters for this compound Quantification
| Parameter | This compound & Buprenorphine (Example 1) fishersci.bemims.com | This compound & Buprenorphine (Example 2) fishersci.nl | This compound & Oxycodone wikipedia.org | This compound & Pentazocine wikipedia.org | This compound & Noroxymorphone uni.lu |
| Column | Hypersil ODS C18 (250 x 4.6mm, 5µm) | Phenomenex Gemini C18 (4.6x150mm, 5.0µm) | C18 (250 x 4.6 mm, 5µm) | Dionex C18 | Perfectsil Target ODS3 C-18 (150 x 4.6mm, 5µm) |
| Mobile Phase | pH 6.0 Ammonium Acetate Buffer:Acetonitrile (68:32 v/v) | Triethylamine Buffer:Methanol (32:68 v/v) | Potassium Dihydrogen Phosphate (pH 5.5, 0.1M):Acetonitrile (70:30 v/v) | 0.1M K2HPO4 Buffer (pH 4.0):Methanol (60:40 v/v) | 10mM Potassium Phosphate Buffer (pH 6.0):Acetonitrile (17:83 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | Not specified (typical 1.0 mL/min) | 1.0 mL/min |
| Detection (UV) | 310 nm | 248 nm | 210 nm | 248 nm | 210 nm |
| This compound RT (min) | 2.86 | 5.405 | 2.893 | Not specified | 2.4 |
| Linearity Range (µg/mL) | 5-30 | 10-50 | 2-50 | 1-3 | 0.1-100 |
| This compound LOD (µg/mL) | 0.08 | 3.4 | Not specified | 0.0073 | Not specified |
| This compound LOQ (µg/mL) | 0.26 | 10.2 | Not specified | 0.0243 | Not specified |
HPLC methods are also crucial for analyzing this compound in biological fluids such as plasma and urine for pharmacokinetic studies wikipedia.orgnih.gov. For instance, a method for measuring this compound in plasma after intravenous and oral administration utilized solid-phase extraction followed by HPLC with an electrochemical dual-electrode detector, achieving a detection limit of 3 ng/mL nih.gov. Liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS methods, which couple HPLC with mass spectrometry, offer even higher sensitivity and specificity, enabling the quantification of this compound and its metabolites (e.g., northis compound, this compound-3-glucuronide) at very low concentrations in biological matrices nih.govwikipedia.orgservicebio.comjkenterprises.com.pk. These hyphenated techniques are particularly valuable for trace analysis and complex sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique primarily employed for the trace analysis of volatile and semi-volatile compounds, as well as for impurity profiling. While this compound itself is not highly volatile, GC-MS can be utilized for its analysis after appropriate derivatization to enhance its volatility.
GC-MS plays a significant role in identifying and characterizing impurities and degradation products of this compound. For example, studies on this compound hydrochloride injection have used GC-MS alongside other techniques (HPLC, LC-MS/MS, NMR) for the identification and characterization of acid-borne oxidative impurities wikidata.orgnih.gov. Noroxymorphone, a starting material for this compound synthesis and a potential impurity, can be monitored using such methods uni.lufishersci.se. GC-MS is also applicable for analyzing this compound in biological samples, particularly for trace levels or when investigating metabolic pathways where volatile metabolites might be present nih.govwikipedia.org. The high sensitivity and confirmatory power of mass spectrometry make GC-MS an invaluable tool for ensuring the purity and quality of this compound and for forensic or clinical toxicology applications requiring trace analysis.
Advanced Hyphenated Techniques for Comprehensive Analysis
Advanced hyphenated techniques, particularly those combining chromatographic separation with mass spectrometry, are indispensable for the comprehensive analysis of this compound. These methods offer high sensitivity, selectivity, and the ability to quantify this compound and its metabolites in complex matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS, UPLC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variants, LC-MS/MS and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are the gold standard for the quantification and characterization of this compound. These techniques are widely applied in bioanalytical methods for pharmacokinetic studies, enabling the assessment of this compound's absorption, distribution, metabolism, and excretion (ADME) in biological samples such as human plasma and urine. mims.comtocris.comthermofisher.comnih.govnih.govnih.gov
Sample preparation often involves protein precipitation or solid-phase extraction (SPE) to isolate this compound and its metabolites from the biological matrix. tocris.comthermofisher.comnih.govnih.govnih.gov Chromatographic separation is typically achieved using reversed-phase columns, such as C18 columns, with various mobile phase compositions. Examples include aqueous ammonium formate (B1220265) and methanol, potassium dihydrogen phosphate and acetonitrile, or ammonium acetate buffer and acetonitrile. tocris.comnih.govfishersci.camims.comwikipedia.orgaddictionresource.comnih.gov The choice of mobile phase and column dimensions is optimized to achieve optimal resolution and retention times for this compound and its related compounds. For instance, in one study, this compound exhibited an average retention time of 2.86 minutes using a Hypersil ODS C18 column with a mobile phase of pH 6.0 ammonium acetate buffer:acetonitrile (68:32 v/v) and UV detection at 310 nm. fishersci.camims.comaddictionresource.com Another method reported a retention time of 2.893 minutes for this compound using a C18 column with potassium dihydrogen phosphate (pH 5.5; 0.1 M) and acetonitrile (70:30, v/v) as the mobile phase and a photodiode array detector at 210 nm. nih.gov
Mass spectrometric detection typically employs electrospray ionization (ESI) in positive ion mode, followed by multiple reaction monitoring (MRM). tocris.comthermofisher.comnih.gov This highly selective detection mode allows for the simultaneous quantification of this compound and its key metabolites, such as this compound-3β-D-glucuronide, 6β-naloxol, and northis compound, by monitoring specific precursor-to-product ion transitions. tocris.comnih.govnih.govnih.gov The ability to modify collision energy further aids in eliminating potential interference peaks, ensuring accurate quantification. nih.gov UPLC-MS/MS offers enhanced speed and sensitivity, allowing for rapid analysis times, sometimes as short as 2.5 minutes per injection. tocris.comnih.gov
Innovations in Naloxone Research and Future Directions
Development of Novel Naloxone Formulations with Enhanced Pharmacokinetic/Pharmacodynamic Profiles
The inherent pharmacokinetic limitations of traditional this compound formulations, particularly its relatively short half-life, pose significant challenges in the context of potent, longer-acting synthetic opioids. Research is actively pursuing novel formulations to overcome these limitations, aiming for extended duration of action and improved bioavailability.
One significant advancement involves the development of covalently loaded this compound nanoparticles (cNLX-NP) . Preclinical studies in male Sprague-Dawley rats have demonstrated that cNLX-NP can substantially extend the elimination half-life of this compound, exhibiting a 34-fold enhancement compared to free this compound. This novel formulation also showed an 18-fold increase in Tmax and a 21-fold increase in mean residence time (MRT). Crucially, a single intramuscular injection of cNLX-NP provided prolonged efficacy, protecting against fentanyl-induced respiratory depression and antinociception for up to 48 hours mims.com. This extended action is vital for preventing re-narcotization, a risk when the opioid's duration of action exceeds that of this compound.
Further innovations include high-concentration, low-volume nasal spray formulations designed for rapid systemic uptake and enhanced bioavailability. For instance, formulations like Zimhi (a 5-mg/0.5-mL injection) and Kloxxado (an 8-mg nasal spray) have shown superior pharmacokinetic profiles compared to earlier versions. Zimhi, for example, demonstrated a higher maximum observed plasma concentration (Cmax) and a greater area under the plasma concentration-time curve (AUC) than the 4-mg Narcan intranasal spray and 2-mg/2-mL intramuscular generic this compound doses. A single 5-mg Zimhi injection exhibited greater bioavailability than two 4-mg doses (8 mg total) of Narcan nih.gov. Similarly, the 8-mg Kloxxado nasal spray achieves more than twice the Cmax of a 4-mg Narcan dose in approximately half the time (15 vs. 30 minutes) nih.gov. These advancements are critical for delivering a therapeutic dose rapidly and effectively in emergency overdose situations nih.govepa.govrcaap.pt.
Table 1: Comparative Pharmacokinetic Profiles of Select this compound Formulations
| Formulation Type | Key Pharmacokinetic Enhancement | Example (Preclinical/Clinical) | Observed Effect | Citation |
| Nanoparticle | Extended Half-Life, MRT | cNLX-NP (Rat Model) | 34-fold increase in t1/2, 21-fold increase in MRT, 48h efficacy against fentanyl | mims.com |
| High-Conc. Nasal Spray | Higher Cmax, AUC, Faster Tmax | Zimhi (5mg/0.5mL) | Higher Cmax and AUC than 4mg IN Narcan and 2mg IM generic this compound | nih.gov |
| High-Conc. Nasal Spray | Higher Cmax, Faster Tmax | Kloxxado (8mg) | >2x Cmax of 4mg Narcan in ~half the time (15 vs. 30 min) | nih.gov |
Research into Pharmacological Adjuvants to Augment this compound Potency and Extend Duration of Action
Beyond novel formulations, research is exploring pharmacological adjuvants that can enhance this compound's intrinsic potency and prolong its duration of action at the opioid receptor. This approach aims to improve the effectiveness of this compound, especially against highly potent and long-acting synthetic opioids.
A promising area of investigation involves identifying compounds that influence the interaction between this compound and the opioid receptor. A recent study identified "compound 368" as a potential adjuvant that significantly enhances this compound's efficacy. In mouse models, this compound made this compound 7.6 times more effective at inhibiting opioid receptor activation. This augmented potency is partly attributed to compound 368 prolonging this compound's residence time in the opioid receptor's binding pocket by at least 10 times mitoproteome.org. Such adjuvants could allow for lower effective doses of this compound or provide a more sustained reversal effect, critical when dealing with opioids that have a longer duration of action than this compound itself mitoproteome.org.
Another observation relevant to augmenting this compound's action involves pharmacokinetic interactions with other substances. For instance, studies have shown that the opioid remifentanil can increase the bioavailability of nasally administered this compound. This effect appears to be linked to a reduction in the pre-systemic metabolism of this compound, specifically the formation of its major metabolite, This compound-3-glucuronide (B1512897), when remifentanil is present nih.gov. While this interaction is observed in a specific clinical context, it highlights the potential for other pharmacological agents to modulate this compound's pharmacokinetic profile and, by extension, its effective duration.
Exploration of Genetic and Epigenetic Influences on this compound Response Variability
Individual responses to this compound can vary, and emerging research suggests that genetic and epigenetic factors play a significant role in this variability. Understanding these influences is crucial for developing personalized and more effective overdose reversal strategies.
Genetic variations can influence an individual's sensitivity to opioids and, consequently, their response to this compound. Studies in mice have demonstrated that genetic variation among inbred strains influences opioid-induced respiratory depression, recovery time, and survival time, indicating a genetic basis for sensitivity to opioid effects mims.com. While human genome-wide association studies (GWAS) have primarily focused on opioid use disorder (OUD) and dependence, identifying various genetic loci and epigenetic biomarkers, these findings underscore the broader impact of genetic makeup on opioid system responses mims.com.
Epigenetic modifications, which are reversible changes in gene expression occurring independently of DNA sequence, are increasingly recognized for their role in drug-induced neuroadaptations. These modifications, such as histone acetylation and DNA methylation, can alter chromatin structure and influence gene transcription, thereby affecting cellular functions and synaptic activity related to addiction guidetopharmacology.orgmims.com. For example, studies have shown that repeated opioid exposure can increase global histone H3 acetylation in the mesolimbic dopamine (B1211576) system, a change consistent with findings in postmortem brain tissue from human heroin users guidetopharmacology.org. These epigenetic changes can lead to enduring alterations in brain function, which may impact how an individual responds to opioid agonists and antagonists like this compound.
The growing understanding of pharmacogenomics suggests that tailoring treatments based on an individual's genetic and epigenetic profile could significantly improve outcomes. Future research in this area aims to identify specific genetic polymorphisms or epigenetic markers that predict an individual's optimal this compound dose or response, paving the way for precision medicine in opioid overdose reversal.
Advanced Computational Modeling and Simulation for Optimized this compound Intervention Strategies
Advanced computational modeling and simulation are proving to be invaluable tools for understanding the complex dynamics of the opioid crisis and for designing optimized this compound intervention strategies. These models can synthesize vast amounts of data and predict the impact of different public health interventions.
Dynamic computational models, including system dynamics and compartmental models, are used to interpret the intricate interactions driving the opioid crisis and to assess the effectiveness of various interventions. For instance, system dynamics simulation models have shown that while no single intervention may significantly reduce both opioid use disorder and overdose deaths, a combination of interventions, including this compound distribution, can achieve this dual objective. Compartmental models have also been employed to estimate the health outcomes associated with increased this compound availability within a population.
Decision analytical modeling studies offer powerful frameworks for evaluating specific this compound distribution strategies. The PROFOUND (Prevention and Rescue of Fentanyl and Other Opioid Overdoses Using Optimized this compound Distribution Strategies) simulation model, for example, has been used to forecast annual opioid overdose deaths (OODs) and assess the potential impact of expanded this compound distribution. This model demonstrated that distributing more this compound, particularly through demand-based approaches (targeting high-risk areas), could reduce OODs. Furthermore, the model highlighted the synergistic benefits of combining increased this compound distribution with interventions aimed at increasing witnessed overdoses. For instance, a 60% increase in witnessed overdoses, combined with optimized this compound distribution, could lead to a substantial reduction in OODs (e.g., 37.4% in 2025 with a demand-based approach).
Agent-based modeling is another sophisticated approach being utilized to optimize this compound distribution programs. By integrating exploratory qualitative data with modeling, researchers can refine strategies for community-based this compound distribution, ensuring that kits reach those most likely to witness an overdose and intervene effectively.
Table 2: Impact of Modeled this compound Distribution Strategies on Opioid Overdose Deaths (OODs) in Rhode Island (2025 Projections)
| Distribution Approach | Increase in Witnessed Overdoses | Projected OOD Reduction (95% SI) | Citation |
| Supply-based | 0% | 6.3% (0.3%-13.7%) | |
| Demand-based | 0% | 8.8% (1.8%-17.5%) | |
| Supply-based | 60% | 33.5% (17.1%-50.4%) | |
| Demand-based | 60% | 37.4% (19.6%-56.3%) |
Identification of Key Research Gaps and Priorities for Future this compound Studies in Diverse Contexts
Despite significant advancements, several critical research gaps and priorities remain for future this compound studies, particularly in ensuring equitable access and optimal effectiveness across diverse populations and contexts.
A primary gap lies in the need for more studies focusing on diverse populations , including marginalized and vulnerable groups such as women who inject drugs, LGBTQ+ communities, and racial or ethnic minorities. Current interventions, particularly virtual opioid poisoning education and this compound distribution (OPEND) programs, have predominantly targeted White individuals in urban areas, highlighting a need for tailored interventions that address the unique needs and challenges faced by these underserved communities.
Rigorous evaluation studies are essential to assess the long-term impact and cost-effectiveness of community-based this compound distribution programs in various real-world settings. While existing economic evaluations consistently show favorable cost-effectiveness for this compound distribution, there is a need for more comprehensive analyses that consider a societal perspective and account for factors like patient and physician preferences, changing costs, and result stratification.
Further research is crucial to identify which co-administered medications , beyond commonly recognized benzodiazepines and hypnotics, significantly increase the risk of accidental opioid overdose. Such insights would better inform healthcare providers on when to recommend this compound co-prescription, especially for patients on long-term opioid therapy for chronic non-cancer pain.
There is also a priority to conduct high-quality comparative studies evaluating different this compound training structures. Research is needed to determine the relative effectiveness of various training modalities and to understand how the time elapsed since training influences the actual rate of this compound use in overdose events.
Finally, continued investment in advanced computational modeling and simulation is vital. These tools can synthesize evidence from disparate sources and evaluate the synergistic effects of combined interventions, providing robust data to guide public health policy and resource allocation for this compound distribution and overdose prevention efforts.
常见问题
Q. How can researchers ensure rigor in ethnographic studies of this compound use among marginalized populations?
- Framework : Apply hybrid inductive-deductive coding for thematic analysis of interview transcripts . Use member-checking with participants to verify interpretations. Maintain audit trails to document decision-making processes .
Tables for Key Methodological Considerations
| Research Focus | Design | Data Sources | Analysis |
|---|---|---|---|
| This compound efficacy | RCTs, pre-post surveys | EMRs, overdose reports, training records | Multivariate regression, ITSA |
| Training program evaluation | Mixed-methods | Knowledge assessments, interviews | Thematic analysis, McNemar’s test |
| Policy impact analysis | Quasi-experimental designs | Legislative databases, mortality data | Geospatial mapping, meta-analysis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
